(3-Bromo-5-formylphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-bromo-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHPTLRDIAKRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598013 | |
| Record name | (3-Bromo-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157866-06-3 | |
| Record name | Boronic acid, (3-bromo-5-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157866-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Bromo-5-formylphenyl)boronic acid: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Bromo-5-formylphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details a robust synthetic protocol, outlines key characterization data, and explores the potential biological relevance of this compound, offering insights for its application in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a selective monolithium-halogen exchange reaction starting from 3,5-dibromobenzaldehyde, followed by borylation. This method offers a regioselective approach to introduce the boronic acid functionality.
Experimental Protocol
Materials:
-
3,5-dibromobenzaldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon or nitrogen inlet is charged with 3,5-dibromobenzaldehyde and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: A solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise to the stirred solution of 3,5-dibromobenzaldehyde via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure selective monolithiation.
-
Borylation: Triisopropyl borate (1.1 equivalents) is then added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to yield pure this compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.
Physical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C₇H₆BBrO₃ |
| Molecular Weight | 228.84 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not available in the search results. |
| ¹H NMR | Expected shifts for aromatic protons and aldehyde proton. |
| ¹³C NMR | Expected shifts for aromatic carbons, aldehyde carbon, and carbon bearing the boronic acid group. |
| IR Spectroscopy | Characteristic peaks for O-H (boronic acid), C=O (aldehyde), C-Br, and aromatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Note: Specific, experimentally determined spectral data for this compound were not available in the public domain at the time of this guide's compilation. The provided information is based on the expected chemical properties and data for analogous compounds.
Potential Biological Significance and Applications
Boronic acids are a class of compounds with significant interest in drug discovery, primarily due to their ability to act as enzyme inhibitors.[1] The boron atom in boronic acids can form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases.[1]
Enzyme Inhibition
The presence of both a bromine atom and a formyl group on the phenyl ring of this compound suggests its potential as a specific enzyme inhibitor. These functional groups can participate in various interactions within an enzyme's active site, potentially leading to enhanced binding affinity and selectivity.
Signaling Pathway Interactions
The specific biological targets and signaling pathways affected by this compound have not been extensively studied. However, based on the known activities of other substituted phenylboronic acids, it is plausible that this compound could interact with pathways regulated by proteases, such as those involved in blood coagulation, inflammation, and cancer progression. Further research is warranted to elucidate the specific molecular targets of this compound.
Logical Relationship for Drug Discovery
Caption: Potential drug discovery pathway for the title compound.
References
An In-depth Technical Guide to the Physicochemical Properties of (3-Bromo-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (3-Bromo-5-formylphenyl)boronic acid, a key building block in organic synthesis and drug discovery. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for their determination, and includes a visualization of a common synthetic pathway.
Core Physicochemical Properties
This compound, with the CAS number 157866-06-3, is a white to off-white powder.[1] Its chemical structure combines a phenylboronic acid moiety with two electron-withdrawing substituents, a bromine atom and a formyl group, at the meta positions. This substitution pattern significantly influences its reactivity and physical properties.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimentally determined data in the public domain, some values are based on predictions for structurally similar compounds.
| Property | Value | Notes |
| Molecular Formula | C₇H₆BBrO₃ | |
| Molecular Weight | 228.84 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | Data not available | Arylboronic acids typically have melting points in the range of 100-300 °C. For example, the related 3-formylphenylboronic acid has a melting point of 109-113 °C. |
| Boiling Point | Data not available | Boronic acids often decompose at high temperatures before boiling. |
| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and sparingly soluble in nonpolar solvents and water. The solubility of phenylboronic acids in organic solvents is influenced by the solvent's polarity.[2] |
| pKa | Data not available | The pKa of arylboronic acids is influenced by substituents. Electron-withdrawing groups like bromo and formyl are expected to decrease the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8), making it more acidic.[3][4][5] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of arylboronic acids like this compound.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially.
-
Observation: Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C/min.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the solute in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
-
¹H NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz).
-
Expected Signals: The spectrum is expected to show signals for the aromatic protons and the aldehyde proton. The boronic acid protons (-B(OH)₂) may appear as a broad singlet, which can exchange with residual water in the solvent.[7]
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: 20-50 mg of the compound is dissolved in a deuterated solvent as for ¹H NMR.[8]
-
Data Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum.
-
Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbonyl carbon of the formyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the powdered this compound is placed directly onto the ATR crystal.[9]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is recorded.
-
Expected Bands: Characteristic absorption bands are expected for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretch of the aldehyde (~1700 cm⁻¹), C-H stretches (aromatic and aldehydic), B-O stretches, and C-Br stretches.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent mixture, such as acetonitrile/water, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.
-
Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer.
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a characteristic feature. Boronic acids can also form dimers or trimers (boroxines) through dehydration, which may be observed in the mass spectrum.[10][11]
Synthetic Pathway Visualization
A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following diagram illustrates a plausible synthetic route for this compound, starting from 3,5-dibromobenzaldehyde (assuming selective protection of the aldehyde and subsequent Grignard formation).
Caption: Plausible synthetic pathway for this compound.
References
- 1. This compound, CasNo.157866-06-3 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
(3-Bromo-5-formylphenyl)boronic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-formylphenyl)boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive boronic acid moiety and a formyl group on a brominated phenyl ring, makes it a valuable building block for the construction of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development.[1][2]
Chemical and Physical Properties
This compound is typically a white to off-white powder.[3] A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 157866-06-3 | [3] |
| Molecular Formula | C₇H₆BBrO₃ | |
| Molecular Weight | 228.84 g/mol | |
| Appearance | Powder | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Moisture Content | ≤1.0% | [3] |
| Storage | In a cool, dry place | [3] |
Molecular Structure
The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom, a formyl (aldehyde) group, and a boronic acid [-B(OH)₂] group at positions 3, 5, and 1, respectively.
Caption: Molecular Structure of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the metal-halogen exchange of a dibrominated precursor followed by reaction with a borate ester. The following protocol is a representative example.
Materials:
-
3,5-Dibromobenzaldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3,5-dibromobenzaldehyde (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
-
Trimethyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of 1 M HCl, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4][5][6][7][8] Below is a general protocol for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.
-
A deoxygenated solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) is added.
-
The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a designated time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added.[4]
-
The mixture is extracted with an organic solvent such as ethyl acetate.[4]
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired biaryl product.[4]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Page loading... [guidechem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.157866-06-3 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of (3-Bromo-5-formylphenyl)boronic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Bromo-5-formylphenyl)boronic acid, a key building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific molecule, the data presented is a combination of reported values for closely related analogs, such as 3-formylphenylboronic acid, and predicted values based on the electronic effects of the substituents.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.0 | s | Aldehyde (-CHO) |
| ~8.2 | t | Ar-H |
| ~8.1 | t | Ar-H |
| ~7.9 | t | Ar-H |
| ~5.5 | br s | Boronic acid (-B(OH)₂) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~138 | Ar-C |
| ~137 | Ar-C |
| ~132 | Ar-C |
| ~130 | Ar-C (C-B) |
| ~122 | Ar-C (C-Br) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3500-3200 (broad) | O-H stretch (boronic acid) |
| ~3100 | C-H stretch (aromatic) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1475 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
| ~800-700 | C-H bend (aromatic) |
| ~650 | C-Br stretch |
Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 229/231 | [M+H]⁺ (Molecular ion peak with characteristic isotopic pattern for Bromine) |
| 211/213 | [M-H₂O+H]⁺ (Loss of water) |
| 201/203 | [M-CO+H]⁺ (Loss of carbon monoxide) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR to achieve adequate signal intensity. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then analyzed by the mass analyzer. Data is collected in positive or negative ion mode to observe the molecular ion and characteristic fragments. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition. Boronic acids can be challenging to analyze by MS, and derivatization or the use of specific matrices may be employed to improve signal quality.[2][3]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Solubility and Stability of (3-Bromo-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (3-Bromo-5-formylphenyl)boronic acid, focusing on its solubility and stability. Due to the limited availability of specific quantitative data for this exact molecule in publicly accessible literature, this document consolidates general principles and experimental data from closely related arylboronic acids to provide a predictive framework and detailed methodologies for empirical determination.
Introduction to this compound
This compound is a bifunctional organic compound containing a boronic acid group, a bromine atom, and a formyl (aldehyde) group attached to a phenyl ring. This substitution pattern makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The boronic acid moiety allows for the formation of new carbon-carbon bonds, while the aldehyde and bromide functionalities offer sites for further chemical transformations. Understanding its solubility and stability is critical for optimizing reaction conditions, purification, formulation, and storage.
Solubility Profile
The solubility of arylboronic acids is influenced by the nature of the substituents on the phenyl ring and the properties of the solvent.[3] Generally, boronic acids exhibit some solubility in polar organic solvents and limited solubility in nonpolar hydrocarbons.[4] The presence of the polar formyl group and the halogen atom in this compound is expected to influence its solubility profile.
General Solubility Characteristics
Based on studies of similar phenylboronic acid derivatives, the following general solubility trends can be anticipated:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone) are generally good solvents for phenylboronic acids.[4][5]
-
Moderate Solubility: Chloroform and other chlorinated solvents are expected to provide moderate solubility.[4][5]
-
Low to Insoluble: Hydrocarbon solvents such as methylcyclohexane and hexane are likely to be poor solvents.[4][5]
-
Aqueous Solubility: The solubility of phenylboronic acids in water is variable and significantly influenced by pH.[4] The presence of polar functional groups may enhance aqueous solubility to some extent.
Quantitative Solubility Data (Predictive)
| Solvent | Predicted Solubility Category | Notes |
| Acetone | High | Ketones are generally effective solvents for arylboronic acids.[5] |
| Tetrahydrofuran (THF) | High | Ethers are known to be good solvents for this class of compounds.[4] |
| Chloroform | Moderate | Halogenated solvents typically show moderate solvating power for phenylboronic acids.[5] |
| Ethyl Acetate | Moderate | The ester functionality provides a balance of polarity. |
| Water | Low to Moderate (pH-dependent) | Solubility is expected to increase at higher pH due to the formation of the more soluble boronate anion. |
| Methylcyclohexane | Very Low | Nonpolar hydrocarbon solvents are generally poor solvents for boronic acids.[4][5] |
| Diethyl Ether | High | A common solvent for reactions involving boronic acids.[4] |
Stability Profile
The stability of boronic acids is a critical consideration for their synthesis, purification, and storage. They are susceptible to several degradation pathways, including thermal decomposition, oxidative degradation, and protodeboronation (hydrolysis).
Key Stability Considerations
-
Thermal Stability: Arylboronic acids can undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[3] This process is often reversible in the presence of water. For some related compounds, such as 3-formylphenylboronic acid, a melting point in the range of 109-113 °C has been reported.[6]
-
pH Stability: The stability of the C-B bond can be pH-dependent. Both acidic and basic conditions can promote protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[7] The rate of this degradation is highly dependent on the electronic properties of the substituents on the aryl ring.[7]
-
Oxidative Stability: Boronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), which can lead to oxidative deboronation, converting the boronic acid into a phenol.[8][9][10] This is a significant degradation pathway in biological contexts and can also occur under certain reaction or storage conditions.[9][10][11]
-
Photostability: While not extensively documented for this specific compound, prolonged exposure to light, especially UV radiation, can potentially lead to degradation of various organic molecules. It is generally advisable to store boronic acids in amber vials or protected from light.
Summary of Stability Data (Predictive)
The following table summarizes the expected stability of this compound under various conditions, based on general knowledge of arylboronic acids.
| Condition | Expected Stability | Primary Degradation Pathway(s) |
| pH | ||
| Acidic (e.g., pH < 4) | Moderate to Low | Protodeboronation (hydrolysis of the C-B bond).[7] |
| Neutral (e.g., pH 6-8) | Moderate | Generally more stable, but oxidative degradation can still occur. |
| Basic (e.g., pH > 9) | Moderate to Low | Protodeboronation can be significant, especially at elevated temperatures.[7] |
| Temperature | ||
| Ambient (20-25 °C) | Good (when stored dry and protected from light) | Slow hydrolysis if exposed to moisture. |
| Elevated (> 80 °C) | Low | Dehydration to form boroxines; increased rate of protodeboronation.[3] |
| Atmosphere | ||
| Inert (e.g., N₂, Ar) | High | Recommended for long-term storage to prevent oxidation and hydrolysis.[12] |
| Air (presence of O₂ and H₂O) | Moderate | Susceptible to oxidative degradation and hydrolysis.[9] |
| Light | ||
| Dark | High | Recommended for storage. |
| UV/Visible Light | Potentially Low | Photodegradation may occur over extended periods. |
| Chemical Environment | ||
| Strong Oxidizing Agents (e.g., H₂O₂) | Very Low | Rapid oxidative deboronation to the corresponding phenol.[8][13] |
| Reducing Agents | Generally Stable | The boronic acid group is relatively stable to common reducing agents, though the aldehyde group can be reduced. |
Experimental Protocols
To obtain precise data for this compound, the following experimental protocols, adapted from established methods for arylboronic acids, are recommended.[3][5][14]
Determination of Solubility (Dynamic Method)
This method involves measuring the temperature at which a known concentration of the solute completely dissolves in a solvent.[3][5]
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous solvents
-
Analytical balance (±0.1 mg)
-
Sealed glass vials
-
Programmable controlled temperature bath (±0.1 °C)
-
Magnetic stirrer and stir bars
-
Luminance probe or turbidity sensor (or visual inspection)
-
Calibrated thermometer (±0.1 °C)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired solvent to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar and seal the vial tightly to prevent evaporation and moisture ingress.
-
Measurement: Place the sealed vial in the temperature bath and begin stirring at a constant rate.
-
Slowly increase the temperature of the bath (e.g., 0.2-0.5 °C/min).
-
Monitor the solution's turbidity. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.
-
Data Analysis: Repeat the measurement for several different concentrations in the same solvent to construct a solubility curve (temperature vs. mole fraction).
Assessment of Stability (HPLC-Based Method)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the parent compound from its degradation products.[12]
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and potential degradation products have significant absorbance.
-
Diluent: A non-aqueous, aprotic solvent like acetonitrile is recommended to prevent hydrolysis during sample preparation.[15]
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in the chosen diluent.
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions (e.g., elevated temperature, different pH buffers, exposure to an oxidizing agent like H₂O₂, UV light).
-
Time Points: At specified time intervals, withdraw a sample from each stressed solution.
-
Analysis: Inject the samples onto the HPLC system.
-
Data Analysis: Monitor the peak area of the parent compound and any new peaks that appear, which correspond to degradation products. Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Key Reactions and Logical Workflows
Suzuki-Miyaura Coupling Pathway
This compound is a key substrate in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds.[1][2][16] The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[16]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Stability Assessment
A logical workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the degradation over time.
Caption: Workflow for assessing the stability of a boronic acid.
Conclusion
This compound is a versatile synthetic intermediate whose utility is closely tied to its solubility and stability. While specific quantitative data for this compound remains to be extensively published, a robust understanding can be extrapolated from the well-studied behavior of other arylboronic acids. It is anticipated to be soluble in polar organic solvents and susceptible to degradation via hydrolysis, oxidation, and thermal conversion to boroxines. For any application in research and development, it is imperative to experimentally determine these properties using the detailed protocols provided in this guide to ensure reproducibility and success in its synthetic applications.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. 3-Formylphenylboronic acid = 95 87199-16-4 [sigmaaldrich.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
health and safety information for (3-Bromo-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers, scientists, and all personnel handling (3-Bromo-5-formylphenyl)boronic acid should consult the official SDS provided by the supplier and adhere to all institutional and governmental safety protocols. The quantitative toxicological data presented below is for the structurally similar compound 3-Formylphenylboronic acid (CAS No. 87199-16-4) and should be used as a reference with caution.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 157866-06-3 |
| Molecular Formula | C₇H₆BBrO₃ |
| Molecular Weight | 228.84 g/mol |
| Appearance | Off-white to light yellow powder or solid |
| Purity | Typically ≥98% (HPLC) |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following hazard information is based on data for the closely related compound, 3-Formylphenylboronic acid.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
GHS Pictograms:
Signal Word: Warning [1]
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract. Symptoms may include coughing and shortness of breath.
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.
-
Eye Contact: Causes serious eye irritation, which can result in redness, watering, and pain.
-
Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Handling and Storage
Safe Handling Protocol
Adherence to proper laboratory procedures is crucial to minimize risk.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, use a NIOSH-approved respirator.
General Hygiene:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash before reuse.
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Accidental Release Measures
| Step | Procedure |
| 1. Evacuation & Isolation | Evacuate personnel from the immediate area. Isolate the spill area to prevent further contamination. |
| 2. Ventilation | Ensure adequate ventilation. |
| 3. Containment & Cleanup | Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. Do not let the product enter drains. |
| 4. Decontamination | Clean the spill area thoroughly with a suitable solvent and then with soap and water. |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste material must be disposed of in an approved waste disposal plant. Do not dispose of down the drain.
Experimental Protocols & Workflows
Emergency Response Workflow
Caption: Workflow for emergency response to exposure.
Spill Cleanup Protocol
Caption: Step-by-step protocol for spill cleanup.
References
commercial suppliers and purity of (3-Bromo-5-formylphenyl)boronic acid
An In-depth Technical Guide on (3-Bromo-5-formylphenyl)boronic acid: Commercial Availability, Purity, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This compound is a key building block in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and complex organic materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a critical reagent for creating carbon-carbon bonds. This guide provides an in-depth overview of its commercial availability, typical purity levels, and the experimental protocols used for its quality assessment and purification.
Commercial Suppliers and Purity
A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. The most common analytical technique cited by suppliers for purity assessment is High-Performance Liquid Chromatography (HPLC). The data below summarizes the offerings from several commercial sources.
Data Presentation: Commercial Supplier Purity Comparison
| Supplier Name | CAS Number | Stated Purity | Analytical Method |
| Falcon Life Sciences Pvt. Ltd. | 157866-06-3 | ≥98% | HPLC |
| Yinglang Chemical Company | 157866-06-3 | Not specified; pharma use | - |
| Sigma-Aldrich (related products) | - | Typically ≥98% | - |
| BLDpharm (related products) | - | Typically 98% | NMR, HPLC |
Note: Purity for related or similar boronic acid compounds from major suppliers like Sigma-Aldrich and BLDpharm are often listed at 98% or higher, suggesting this is a standard for the material class.
Experimental Protocols
The quality and purity of this compound are paramount for its successful application in synthesis, as impurities can lead to side reactions and reduced yields. The following protocols outline methods for purification and quality control.
Purification Protocol: Alkaline Wash and Acidic Precipitation
This method is effective for removing organic, non-acidic impurities from crude formylphenylboronic acids. The process leverages the acidic nature of the boronic acid group, which allows it to be selectively dissolved in a basic aqueous solution.
Methodology:
-
Dissolution: Suspend the crude this compound in water at a controlled temperature, typically between 5-10°C to minimize potential side reactions like the Cannizzaro reaction.[1]
-
Basification: Slowly add an aqueous alkaline solution (e.g., 10% sodium hydroxide) dropwise.[1] Maintain the pH in the range of 8 to 11 to dissolve the boronic acid, forming its corresponding boronate salt.[1]
-
Extraction: Transfer the alkaline aqueous solution to a separatory funnel. Extract the solution with an organic solvent such as toluene or an ether to remove insoluble organic impurities.[2]
-
Acidification: After separating the aqueous layer, cool it to 10°C.[1] Slowly add a concentrated acid (e.g., hydrochloric acid) to precipitate the purified boronic acid.[1]
-
Isolation: Collect the precipitated solid by filtration, wash it with cold water, and dry it under a stream of nitrogen or in a vacuum oven at a mild temperature (e.g., 40-50°C).[1][2] This process can yield formylphenylboronic acids with a purity of ≥99%.[1]
Quality Control Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of the boronic acid in a suitable solvent system (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
-
Detection: UV detector set to a wavelength appropriate for the aromatic system (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Analysis: Inject the sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Visualizations: Workflows and Logic Diagrams
To further clarify the processes involved in handling and evaluating this compound, the following diagrams illustrate a typical quality control workflow and a logical approach to supplier selection.
Caption: Quality control workflow for this compound.
Caption: Logic diagram for the selection of a commercial supplier.
References
The Synthetic Versatility of (3-Bromo-5-formylphenyl)boronic Acid: A Core Building Block in Modern Chemistry
(3-Bromo-5-formylphenyl)boronic acid has emerged as a crucial and versatile building block for synthetic chemists, particularly those working in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a bromine atom, and a formyl group, provides a powerful platform for the construction of complex molecular architectures. This technical guide delves into the core applications of this reagent, providing insights into its synthetic utility, detailed experimental protocols, and the quantitative outcomes of its key reactions.
Core Applications in Organic Synthesis
The primary application of this compound lies in its role as a linchpin in palladium-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates, enabling the synthesis of diverse biaryl and heteroaryl structures.[1][2][3] The bromine atom on the phenyl ring serves as a reactive handle for a subsequent coupling reaction, while the formyl group can be readily transformed into a variety of other functional groups or used in condensation reactions.
This multi-faceted reactivity makes this compound an ideal starting material for the synthesis of:
-
Bioactive Molecules and Drug Candidates: The ability to introduce a substituted phenyl ring is a cornerstone of modern drug discovery. Boronic acids, in general, are recognized for their importance in the synthesis of pharmaceutical compounds.[2][4] The formyl group can be further elaborated to introduce pharmacophoric features, while the bromine allows for late-stage diversification of a lead compound.
-
Complex Organic Scaffolds: In the realm of kinase inhibitor development, the design of novel molecular scaffolds is paramount.[5][6][7] While direct applications of this compound in this specific area are still emerging, its potential as a scaffold for creating libraries of potential inhibitors is significant. The biaryl structures accessible through this building block are common motifs in kinase inhibitors.[8]
-
Functional Materials: The synthesis of conjugated organic materials often relies on the precise construction of extended π-systems. The Suzuki-Miyaura coupling is a key tool in this field, and this compound offers a route to functionalized aromatic units that can be incorporated into polymers and other advanced materials.
Key Reactions and Experimental Protocols
The workhorse reaction involving this compound is the Suzuki-Miyaura coupling. Below is a generalized experimental protocol, which can be adapted for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
A typical experimental setup for the Suzuki-Miyaura coupling of an aryl or heteroaryl halide with this compound is as follows:
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
The palladium catalyst (typically 1-5 mol%) is added under the inert atmosphere.
-
Degassed solvent is added to the reaction mixture.
-
The reaction is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Quantitative Data
The yield of Suzuki-Miyaura reactions using this compound is highly dependent on the coupling partner and the reaction conditions. While specific data for this reactant is not extensively published in readily available literature, analogous reactions with similar substrates provide an indication of expected outcomes. For instance, the synthesis of 3-formylphenylboronic acid itself has been reported with a high yield of 92.1%.[9]
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protected Chlorobenzaldehyde | Lithium, then Boron Compound | - | - | Inert Solvent | - | - | 92.1 (for 3-formylphenylboronic acid) | [9] |
| Aryl/Heteroaryl Bromide | Phenylboronic Acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | EtOH/H₂O | Reflux | 1-2 | Good to Excellent | [10] |
| Heteroaryl Halide | Arylboronic Acid | Pd(OAc)₂ | K₂CO₃ | Aqueous iPrOH | - | - | Good to Excellent | [11] |
Note: This table presents data for analogous reactions to provide an expected range of yields. Specific quantitative data for reactions with this compound requires further experimental investigation.
Experimental and Logical Workflows
The utility of this compound can be visualized through experimental and logical workflows.
Caption: Synthetic route to this compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Diversification strategy using the functional handles of the core scaffold.
References
- 1. US7037905B2 - Pharmaceutical use of boronic acids and esters thereof - Google Patents [patents.google.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 9. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Computational Analysis of (3-Bromo-5-formylphenyl)boronic Acid Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Phenylboronic acids are a class of compounds with significant applications ranging from organic synthesis (e.g., Suzuki-Miyaura coupling) to the development of sensors and therapeutics. The conformational preferences of the boronic acid group, -B(OH)₂, relative to the phenyl ring and its other substituents, dictate the molecule's overall shape, polarity, and potential for intermolecular interactions. The presence of a formyl (-CHO) and a bromo (-Br) group at the meta positions introduces additional rotational degrees of freedom and electronic effects that influence the conformational energy landscape.
Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the stable conformers, rotational barriers, and intramolecular interactions of phenylboronic acid derivatives. This guide details a theoretical approach to characterize the conformational space of (3-Bromo-5-formylphenyl)boronic acid.
Computational Methodology
The following protocol outlines a standard and effective approach for the computational conformational analysis of this compound, adapted from methodologies reported for similar compounds such as 3-cyanophenylboronic acid and other substituted phenylboronic acids.
Software and Theoretical Level
-
Software: Gaussian 16 or a similar quantum chemistry software package is recommended.
-
Method: Density Functional Theory (DFT) is a suitable method that balances accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and the electronic properties of the oxygen and bromine atoms, while the polarization functions (d,p) are crucial for describing the geometry around the boron atom.
Conformational Search Protocol
A systematic conformational search should be performed to identify all low-energy conformers. This is primarily achieved by exploring the rotation around key single bonds.
-
Definition of Dihedral Angles: The primary degrees of rotational freedom are:
-
τ₁ (C-B bond): The torsion angle defined by a C-C-B-O dihedral. This describes the rotation of the boronic acid group relative to the phenyl ring.
-
τ₂ (B-O1 bond): The torsion angle defined by C-B-O1-H1. This describes the orientation of the first hydroxyl group.
-
τ₃ (B-O2 bond): The torsion angle defined by C-B-O2-H2. This describes the orientation of the second hydroxyl group.
-
τ₄ (C-C(formyl) bond): The torsion angle defined by C-C-C-O. This describes the orientation of the formyl group.
-
-
Potential Energy Surface (PES) Scan: A relaxed PES scan should be performed by systematically varying the key dihedral angles. For the boronic acid group, the orientations of the two hydroxyl groups are typically described as syn or anti with respect to the C-B bond. This gives rise to four principal conformers: syn-syn, syn-anti, anti-syn, and anti-anti. A two-dimensional PES scan varying τ₂ and τ₃ is a common starting point.
-
Geometry Optimization: The minima identified on the PES should be fully optimized without any constraints. This will yield the equilibrium geometries of the stable conformers.
-
Frequency Calculations: A frequency calculation should be performed for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Data Presentation
The quantitative data obtained from the computational studies should be summarized in clear, structured tables to facilitate comparison between the different conformers.
Table 1: Relative Energies and Dipole Moments of this compound Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |
| syn-syn | [Value] | [Value] | [Value] | [Value] |
| syn-anti | [Value] | [Value] | [Value] | [Value] |
| anti-syn | [Value] | [Value] | [Value] | [Value] |
| anti-anti | [Value] | [Value] | [Value] | [Value] |
Note: Energies are relative to the most stable conformer. The values in this table are placeholders and would be populated with the results from the DFT calculations.
Table 2: Key Dihedral Angles (in degrees) for the Optimized Conformers
| Conformer | τ₁ (C-C-B-O) | τ₂ (C-B-O1-H1) | τ₃ (C-B-O2-H2) | τ₄ (C-C-C-O) |
| syn-syn | [Value] | ~0° | ~0° | [Value] |
| syn-anti | [Value] | ~0° | ~180° | [Value] |
| anti-syn | [Value] | ~180° | ~0° | [Value] |
| anti-anti | [Value] | ~180° | ~180° | [Value] |
Note: The values in this table are placeholders. The planarity of the boronic acid group with the phenyl ring (τ₁ close to 0° or 180°) is expected to be influenced by steric and electronic factors.
Visualization of Computational Workflow and Conformational Relationships
Diagrams are essential for visualizing the logical flow of the computational experiments and the relationships between the identified conformers.
Caption: Computational workflow for the conformational analysis.
Caption: Relationship between the four primary conformers of the boronic acid group.
Expected Intramolecular Interactions
The conformational preferences of this compound will be governed by a balance of several factors:
-
Steric Hindrance: Repulsion between the substituents on the phenyl ring and the boronic acid group will influence the rotational barrier around the C-B bond.
-
Intramolecular Hydrogen Bonding: Although less common in simple phenylboronic acids, the potential for hydrogen bonding between a hydroxyl proton and the oxygen of the formyl group should be investigated, as this could stabilize certain conformations.
-
Dipole-Dipole Interactions: The relative orientations of the polar C-Br, C=O, and B-O-H bonds will significantly impact the overall molecular dipole moment and the relative stability of the conformers.
-
Resonance Effects: The conjugation between the phenyl ring's π-system and the empty p-orbital on the boron atom can favor planar conformations.
Conclusion
This technical guide provides a comprehensive computational framework for the detailed conformational analysis of this compound. By following the outlined DFT-based protocol, researchers can obtain valuable insights into the molecule's structural and electronic properties. The resulting data on conformer geometries, relative energies, and intramolecular interactions are crucial for understanding its chemical behavior and for its application in drug design and materials science. The provided templates for data presentation and workflow visualization offer a standardized approach to reporting and interpreting the computational results.
A Technical Guide to the Synthesis of Formylphenylboronic Acids: Core Methodologies and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylphenylboronic acids are a critical class of bifunctional organic compounds that have garnered significant attention in synthetic chemistry and medicinal drug discovery.[1][2] Their unique structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes them invaluable building blocks for the construction of complex organic molecules.[1][3] This guide provides an in-depth overview of the core synthetic methodologies for preparing ortho-, meta-, and para-formylphenylboronic acids, complete with detailed experimental protocols, quantitative data comparisons, and illustrations of key synthetic pathways. The information presented is intended to serve as a practical resource for researchers and professionals in the pharmaceutical and chemical industries.
Formylphenylboronic acids are particularly prized for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for creating biaryl structures found in many pharmaceutical agents.[4][5][6] Indeed, these compounds are key intermediates in the synthesis of important drugs such as the HIV protease inhibitor Atazanavir and the cancer therapeutic Rucaparib.[1] Beyond pharmaceuticals, they also find applications as enzyme stabilizers in detergents and in the development of advanced materials.[2][7]
This technical guide will delve into the primary synthetic routes, challenges associated with their preparation, and purification strategies to obtain high-purity materials crucial for drug development and other sensitive applications.
Core Synthetic Methodologies
The synthesis of formylphenylboronic acids generally necessitates the protection of the reactive formyl group prior to the introduction of the boronic acid moiety. This is because the organometallic intermediates (Grignard or organolithium reagents) required for borylation would otherwise react with the aldehyde.[7] The most common strategies involve the reaction of a protected halobenzaldehyde with a trialkyl borate, followed by deprotection and hydrolysis.
General Synthetic Workflow
The overall process for the primary synthetic routes can be visualized as a multi-step workflow, starting from a halogenated benzaldehyde.
Caption: General workflow for the synthesis of formylphenylboronic acids.
Synthesis via Grignard Reagents
This classical approach utilizes a protected bromobenzaldehyde as the starting material. The aldehyde is typically protected as an acetal to prevent its reaction with the Grignard reagent.
Caption: Synthesis of formylphenylboronic acid via a Grignard reagent.
-
Acetal Protection of 4-Bromobenzaldehyde: 4-Bromobenzaldehyde is reacted with an alcohol, such as ethanol, in the presence of an acid catalyst to form the corresponding diethyl acetal. This protects the aldehyde functionality.[8]
-
Grignard Reagent Formation: The protected 4-bromobenzaldehyde is reacted with magnesium turnings in an anhydrous solvent like tetrahydrofuran (THF). Activation with ultrasound or a small amount of 1,2-dibromoethane may be necessary to initiate the reaction.[8]
-
Borylation: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, such as tri-n-butyl borate, in dry THF at low temperatures (e.g., -50 °C).[9]
-
Hydrolysis and Deprotection: The resulting boronic ester is hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield the crude 4-formylphenylboronic acid.[8][9]
Synthesis via Organolithium Reagents
This method offers an alternative to the Grignard route and can provide higher yields. It often starts with a protected bromo- or chlorobenzaldehyde.
Caption: Synthesis of formylphenylboronic acid via an organolithium reagent.
-
Protection of 3-Chlorobenzaldehyde: The aldehyde is protected, for instance, as a cyclic acetal using ethylene glycol.
-
Lithiation: The protected 3-chlorobenzaldehyde is reacted with lithium metal in an inert solvent.[7] Alternatively, a protected bromobenzaldehyde can be reacted with n-butyllithium at very low temperatures (-78 °C).[9]
-
Borylation: The resulting aryllithium species is reacted with a trialkyl borate, such as triisopropyl borate or trimethyl borate, at low temperature.[7][9]
-
Hydrolysis: The reaction mixture is quenched with an acid (e.g., hydrochloric acid) to hydrolyze the boronic ester and remove the acetal protecting group, yielding the desired product.[7]
Synthesis from Potassium Phenyltrifluoroborates
An alternative route involves the hydrolysis of potassium formylphenyl-trifluoroborates, which can be prepared from the corresponding phenylboronic acids. This method can also be used for the direct synthesis of the formylphenylboronic acid.
-
Reaction Setup: Potassium phenyltrifluoroborate (1.00 mmol) is added to a solution of iron(III) chloride (1.10 mmol) in a 1:1 mixture of THF and water (3 mL).[10]
-
Reaction: The mixture is stirred at room temperature for 30 minutes.[10]
-
Purification: The reaction mixture is passed through a short column of neutral alumina. The column is then washed with a mixture of ethyl acetate and hexanes (2:1) to elute the 4-formylphenylboronic acid.[10]
Purification of Formylphenylboronic Acids
The purification of formylphenylboronic acids is a critical step to achieve the high purity (≥99%) required for pharmaceutical applications.[9][11] A common and effective method involves dissolving the crude product in a mildly alkaline solution, removing organic impurities, and then re-precipitating the pure boronic acid by acidification.
Key considerations for purification:
-
pH Control: It is crucial to maintain the pH of the alkaline solution between 8 and 11. At a pH above 11, formylphenylboronic acids can undergo a Cannizzaro reaction, leading to the formation of corresponding carboxy- and hydroxymethyl-phenylboronic acids, which are difficult to separate.[9]
-
Temperature: The dissolution and precipitation steps should be carried out at low temperatures (5 to 10 °C) to minimize decomposition.[9]
-
Impurity Removal: Insoluble organic impurities can be removed by filtration, while soluble impurities can be extracted with an inert, water-immiscible solvent like toluene or removed by adsorption on activated carbon.[9][11]
Detailed Purification Protocol
-
Crude formylphenylboronic acid is suspended in water and cooled to 10 °C.[9]
-
A 10% aqueous solution of sodium hydroxide is added dropwise, ensuring the temperature does not exceed 10 °C and the pH remains below 10.5.[9]
-
The resulting solution is stirred, and any insoluble precipitate is filtered off. The aqueous phase can be further purified by extraction with toluene.[9]
-
The alkaline boronic acid solution is then cooled to 10 °C, and a strong acid, such as concentrated hydrochloric acid, is added to precipitate the pure formylphenylboronic acid.[9]
-
The precipitate is filtered, washed with water, and dried under a stream of nitrogen at a mild temperature (e.g., 50 °C).[9]
Quantitative Data Summary
The choice of synthetic route can significantly impact the yield and purity of the final product. The following tables summarize quantitative data for the synthesis of different formylphenylboronic acid isomers.
Table 1: Synthesis of 4-Formylphenylboronic Acid
| Starting Material | Reagents | Yield | Purity (HPLC) | Reference |
| 4-Bromobenzaldehyde (protected) | Mg, tri-n-butyl borate | 78% | - | [8] |
| 4-Bromobenzaldehyde (protected) | n-BuLi, triisopropyl borate | 99% (crude) | - | [8][9] |
| 4-Chlorobenzaldehyde (protected) | Li, trimethyl borate | - | - | [8] |
| Potassium phenyltrifluoroborate | FeCl3 | 86% | - | [10] |
Table 2: Synthesis of 3-Formylphenylboronic Acid
| Starting Material | Reagents | Yield | Purity (HPLC) | Reference |
| 3-Chlorobenzaldehyde (protected) | Li, trimethyl borate | 92.1% | 99.5% | [7][9] |
Table 3: Purification of Formylphenylboronic Acids
| Compound | Initial Purity (HPLC) | Final Purity (HPLC) | Recovery Yield | Reference |
| 4-Formylphenylboronic acid | 95% | 99.6% | 94% | [9] |
| 3-Formylphenylboronic acid | 96% | 99.5% | 95% | [9] |
| 3-Fluoro-4-formylphenylboronic acid | 93% | 99.7% | 94.4% | [9] |
Applications in Drug Discovery and Development
Formylphenylboronic acids are indispensable in modern drug discovery, primarily due to their role in Suzuki-Miyaura cross-coupling reactions.[4][5] This palladium-catalyzed reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[6] The formyl group provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening.[12]
The boronic acid moiety itself has also gained prominence in medicinal chemistry. Several FDA-approved drugs, such as Bortezomib (Velcade), are boronic acid-containing compounds that act as enzyme inhibitors.[13] The ability of boronic acids to form reversible covalent bonds with diols is also exploited in the design of sensors and drug delivery systems.[14]
Conclusion
The synthesis of formylphenylboronic acids is a well-established yet nuanced area of organic chemistry. The choice of synthetic strategy depends on factors such as the cost and availability of starting materials, desired scale, and required purity of the final product. The methodologies outlined in this guide, particularly those involving organolithium and Grignard reagents with subsequent careful purification, provide reliable pathways to high-purity formylphenylboronic acids. For researchers and professionals in drug development, a thorough understanding of these synthetic routes and purification techniques is essential for leveraging these versatile building blocks in the creation of novel therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 10. 4-Formylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-Bromo-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] This methodology is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and material sciences, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[2]
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling reaction utilizing (3-Bromo-5-formylphenyl)boronic acid. This versatile building block, featuring both a bromo and a formyl group, allows for the synthesis of complex biaryl aldehydes. The electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid and the aryl bromide, necessitating careful optimization of reaction conditions. The products of this reaction are valuable intermediates in the synthesis of a wide array of complex molecules with potential biological activity.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize common components and conditions that can be used as a starting point for the optimization of the coupling of this compound with an aryl halide.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (in excess) | 1-5 | A common and versatile catalyst, suitable for a wide range of substrates. |
| Pd(OAc)₂ | PPh₃, SPhos, XPhos | 1-5 | Requires an external ligand for activation and stabilization. |
| PdCl₂(dppf) | dppf | 1-5 | Effective for a broad range of aryl bromides and chlorides. |
| Pd₂(dba)₃ | P(t-Bu)₃, JohnPhos | 1-5 | A stable Pd(0) source often used with bulky, electron-rich phosphine ligands.[3] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent(s) | Typical Temperature (°C) | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | 80-110 | A widely used and effective base for many Suzuki couplings.[4] |
| Cs₂CO₃ | 2-3 | Dioxane, THF | 80-110 | A stronger base, often effective for less reactive substrates. |
| K₃PO₄ | 2-3 | Toluene, Dioxane | 80-110 | A non-nucleophilic base suitable for substrates with sensitive functional groups.[5] |
| Na₂CO₃ | 2-3 | n-propanol/H₂O, Ethanol/H₂O | Reflux | Often used in aqueous solvent systems.[6] |
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols for (3-Bromo-5-formylphenyl)boronic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3-Bromo-5-formylphenyl)boronic acid is a versatile bifunctional building block with significant potential in medicinal chemistry and drug discovery. Its structure incorporates a boronic acid moiety, a bromine atom, and a formyl group, each offering unique opportunities for chemical modification. The boronic acid is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the construction of C-C bonds to create complex biaryl structures.[1][2] The bromine atom provides an additional site for cross-coupling or other nucleophilic substitution reactions, while the formyl group can be readily transformed into a variety of other functional groups or used in reductive amination to introduce diverse side chains. This trifecta of reactivity makes this compound an invaluable starting material for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents.
Key Applications in Medicinal Chemistry:
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase and protease inhibitors. Many small molecule inhibitors targeting these enzyme classes feature a central biaryl core, which can be efficiently constructed using Suzuki-Miyaura coupling.
-
Kinase Inhibitors: The synthesis of inhibitors for kinases such as p38 MAPK, Bruton's tyrosine kinase (BTK), and Rho-associated coiled-coil containing protein kinase (ROCK) often involves the coupling of a substituted arylboronic acid with a heterocyclic halide (e.g., pyrimidine, pyrazole, or imidazole derivatives). The resulting biaryl scaffold can then be further elaborated using the formyl and bromo functionalities to optimize potency, selectivity, and pharmacokinetic properties.
-
Protease Inhibitors: Boronic acid-containing compounds themselves can act as protease inhibitors, with the boronic acid moiety forming a covalent but reversible bond with the catalytic serine residue in the active site of serine proteases.[3] While this compound itself is a simple arylboronic acid, it can be incorporated into larger molecules to generate potent and selective protease inhibitors.
Data Presentation:
Due to the limited availability of specific experimental data for the direct application of this compound in the public domain, the following tables present representative data based on typical Suzuki-Miyaura coupling reactions and the expected biological activities of the resulting compound classes.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound with Various Heterocyclic Halides.
| Entry | Heterocyclic Halide | Product | Representative Yield (%) |
| 1 | 2-Chloropyrimidine | 2-(3-Bromo-5-formylphenyl)pyrimidine | 75-85 |
| 2 | 4-Iodo-1H-pyrazole | 4-(3-Bromo-5-formylphenyl)-1H-pyrazole | 70-80 |
| 3 | 2-Bromo-1H-imidazole | 2-(3-Bromo-5-formylphenyl)-1H-imidazole | 65-75 |
Table 2: Representative Biological Activity of Hypothetical Kinase Inhibitors Derived from this compound.
| Compound Scaffold | Target Kinase | Representative IC50 (nM) |
| Pyrimidine-based | p38 MAPK | 10-100 |
| Pyrazole-based | BTK | 5-50 |
| Imidazole-based | ROCK | 20-150 |
Experimental Protocols:
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with a Heterocyclic Halide.
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific heterocyclic halide used.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic halide (e.g., 2-chloropyrimidine) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the heterocyclic halide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture to the flask.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
References
Application Notes and Protocols for (3-Bromo-5-formylphenyl)boronic acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-formylphenyl)boronic acid is a versatile synthetic building block widely employed in medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid, a bromine atom, and a formyl group, allows for sequential and site-selective modifications, making it a valuable precursor for the synthesis of complex molecular architectures. The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the bromine atom offers a secondary site for further cross-coupling or other transformations. The formyl group can be readily converted into a variety of other functional groups or used in condensation reactions to construct heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, particularly focusing on its application in the development of protein kinase inhibitors.
Key Applications
The unique structural features of this compound make it a valuable tool for the synthesis of a diverse range of compounds, including:
-
Biaryl Scaffolds: The primary application of this building block is in the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. These structural motifs are prevalent in many biologically active molecules.
-
Protein Kinase Inhibitors: The ability to introduce diverse substituents via the boronic acid and bromine functionalities makes it an ideal starting material for creating libraries of compounds for screening against various protein kinases, which are crucial targets in cancer therapy.
-
Heterocycle Synthesis: The formyl group serves as a key handle for the construction of various heterocyclic rings, such as pyrimidines, which are common pharmacophores in drug discovery.
Experimental Protocols
Application 1: Synthesis of a Biaryl Precursor for PERK Inhibitors via Suzuki-Miyaura Coupling
Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key enzyme in the unfolded protein response and a target for cancer therapy. This compound can be utilized as a starting material in the synthesis of potent PERK inhibitors. The following protocol describes a Suzuki-Miyaura coupling reaction to form a key biaryl intermediate.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (mg) |
| This compound | 157866-06-3 | 228.86 | 1.0 | 229 |
| 1-Chloro-4-fluoro-2-iodo-benzene | 82866-51-3 | 272.43 | 1.2 | 327 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.05 | 36.6 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 318 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | 5 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 1 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (229 mg, 1.0 mmol), 1-chloro-4-fluoro-2-iodo-benzene (327 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (36.6 mg, 0.05 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 5-bromo-2'-chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde.
Expected Yield: 70-85%
Application 2: Synthesis of a Pyrimidine-Containing Biaryl Scaffold
The formyl group of the biaryl product from Application 1 can be further utilized to construct a pyrimidine ring, a common scaffold in kinase inhibitors. This subsequent reaction demonstrates the utility of the formyl group as a reactive handle.
Reaction Scheme:
Caption: Synthesis of a pyrimidine derivative via cyclocondensation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (mg) |
| 5-Bromo-2'-chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde | - | 328.57 | 1.0 | 329 |
| Urea | 57-13-6 | 60.06 | 1.5 | 90 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.1 | 196 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.1 | 16.4 |
| Potassium tert-butoxide (t-BuOK) | 865-47-4 | 112.21 | 2.5 | 281 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | - | 10 mL |
Procedure:
-
To a solution of 5-bromo-2'-chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (329 mg, 1.0 mmol) in anhydrous ethanol (10 mL), add urea (90 mg, 1.5 mmol), N-bromosuccinimide (196 mg, 1.1 mmol), and AIBN (16.4 mg, 0.1 mmol).
-
Heat the mixture to reflux and stir for 2 hours.
-
Cool the reaction mixture to room temperature and add potassium tert-butoxide (281 mg, 2.5 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction by adding water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(5-bromo-2'-chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)pyrimidin-2-amine.
Expected Yield: 60-75%
Data Presentation
The following table summarizes the key reaction parameters and outcomes for the synthesis of the biaryl precursor.
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | 1-Chloro-4-fluoro-2-iodo-benzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 12-16 | 5-Bromo-2'-chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde | 70-85 |
Logical Workflow
The overall synthetic strategy showcases the utility of this compound as a trifunctional building block.
Caption: Synthetic workflow utilizing this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules in drug discovery programs. The provided protocols for Suzuki-Miyaura coupling and subsequent heterocycle formation illustrate a practical approach to leveraging its multiple functionalities. Researchers can adapt these methodologies to synthesize a wide array of novel compounds for biological evaluation. The strategic use of this trifunctional reagent allows for the efficient and modular assembly of molecular scaffolds, accelerating the hit-to-lead optimization process in drug development.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3-Bromo-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (3-Bromo-5-formylphenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable reagent in organic synthesis, particularly for the construction of complex biaryl and enyne structures that are often scaffolds for pharmaceutical drug candidates. The presence of both a bromo and a formyl group allows for sequential functionalization, making it a powerful tool in medicinal chemistry.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Three of the most prominent examples are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are widely employed in the pharmaceutical industry for the synthesis of complex molecules.
This compound is a bifunctional reagent that can participate in these reactions through its boronic acid moiety, leaving the bromo and formyl groups available for subsequent transformations. This allows for a modular and convergent approach to the synthesis of diverse molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
General Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide (R-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. While arylboronic acids are not the typical coupling partners in a classical Heck reaction, there are modified Heck-type reactions, often referred to as oxidative Heck reactions, where an arylboronic acid can be used in place of an aryl halide.
General Reaction Scheme (Oxidative Heck-Type)
Caption: General scheme of an oxidative Heck-type reaction.
Data Presentation: Oxidative Heck-Type Reaction Conditions
The following table presents typical conditions for the oxidative Heck-type reaction of arylboronic acids with alkenes. These can be used as a starting point for reactions with this compound.
| Entry | Alkene | Pd Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | Benzoquinone | Dioxane | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | Pd(TFA)₂ (10) | O₂ (1 atm) | DMSO | 80 | 12 | 78 |
| 3 | Cyclohexene | PdCl₂(CH₃CN)₂ (5) | Cu(OAc)₂ | Acetonitrile | 60 | 36 | 65 |
Experimental Protocol: General Procedure for Oxidative Heck-Type Reaction
This protocol is a general guideline and requires optimization.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) catalyst (e.g., Pd(OAc)₂, 0.05 equiv)
-
Oxidant (e.g., Benzoquinone, 2.0 equiv)
-
Solvent (e.g., Dioxane)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and the oxidant.
-
Add the solvent and the alkene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, the bromo substituent would be the reactive handle for this transformation, not the boronic acid. However, for the purpose of demonstrating the versatility of palladium catalysis, a general protocol for the Sonogashira coupling of an aryl bromide is provided.
General Reaction Scheme
Caption: General scheme of a Sonogashira coupling reaction.
Data Presentation: Sonogashira Coupling Conditions
The following table provides representative conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.
| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 1-Bromo-4-methoxybenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 | | 2 | 3-Bromobenzonitrile | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 91 | | 3 | 4-Bromotoluene | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 12 | 88 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes the coupling of an aryl bromide (the bromo- functionality of the title compound) with a terminal alkyne.
Materials:
-
Aryl bromide (e.g., a derivative of this compound) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
Procedure:
-
To a dry reaction flask, add the aryl bromide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, the base, and then the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Workflow for Reaction Optimization
The successful implementation of these cross-coupling reactions often requires optimization of various parameters. The following workflow illustrates a logical approach to this process.
Caption: A logical workflow for the optimization of palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Careful optimization of the reaction conditions is key to achieving high yields and purity of the desired products. The ability to sequentially functionalize the molecule at the boronic acid and bromo positions provides a powerful strategy for the rapid generation of molecular diversity.
Application Notes & Protocols: One-Pot Sequential Borylation/Suzuki-Miyaura Coupling
Topic: Efficient Synthesis of Unsymmetrical Biaryls via One-Pot Borylation/Suzuki Reaction Starting from 3,5-Dibromobenzaldehyde.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] One-pot sequential reactions, which combine multiple synthetic steps without isolating intermediates, offer significant advantages in terms of time, resource, and cost-efficiency.[3] This protocol details a robust one-pot method that combines a Miyaura borylation with a subsequent Suzuki-Miyaura coupling.
This application note describes a procedure for synthesizing complex unsymmetrical biaryls starting from 3,5-dibromobenzaldehyde. The first step involves a palladium-catalyzed selective borylation of one C-Br bond to generate a (3-bromo-5-formylphenyl)boronic acid derivative in situ. This intermediate is then directly subjected to a Suzuki-Miyaura cross-coupling with a second, different aryl halide in the same reaction vessel to yield the desired product. This "telescoped" approach avoids the need to synthesize, isolate, and purify the boronic acid/ester intermediate, streamlining the synthetic process.[3]
Reaction Principle
The overall transformation is a two-step, one-pot sequence.
-
Step 1: Miyaura Borylation. 3,5-Dibromobenzaldehyde is selectively converted to its corresponding boronate ester. This reaction utilizes a palladium catalyst and a boron source, such as bis(pinacolato)diboron (B₂pin₂).
-
Step 2: Suzuki-Miyaura Coupling. Upon completion of the borylation, a second aryl halide (Ar²-X) and an aqueous base are added directly to the reaction mixture. The same catalyst, or an additional dose, facilitates the cross-coupling between the in situ generated boronate ester and the second aryl halide to form the final unsymmetrical biaryl product.
The general reaction scheme is as follows:
Data Presentation: Reagents and Conditions
Successful one-pot borylation/Suzuki sequences depend on the careful selection of catalysts, ligands, bases, and solvents that are compatible with both reaction steps.[4] The tables below summarize common components and optimized conditions.
Table 1: Recommended Catalysts, Ligands, and Boron Reagents
| Component | Examples | Typical Loading (mol%) | Notes |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, XPhos-Pd-G2[5][6] | 1 - 10 mol% | Catalyst choice is crucial. Some protocols add catalyst only once, while others require a second charge for the Suzuki step.[1] |
| Phosphine Ligands | PPh₃, PCy₃, XPhos, SPhos, TFP[2][4] | 1 - 4 equivalents per Pd | Bulky, electron-rich phosphine ligands often improve catalyst stability and reactivity.[2][6] |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Bis-boronic acid (BBA)[5][7] | 1.1 - 1.5 equivalents | B₂pin₂ is common but less atom-economical than BBA.[7] |
Table 2: Typical Reaction Conditions
| Parameter | Step 1: Borylation | Step 2: Suzuki Coupling |
| Base | KOAc (Potassium Acetate)[1][5] | K₂CO₃, K₃PO₄, Cs₂CO₃, LiOH (aqueous solutions)[4] |
| Solvent | Dioxane, Acetonitrile (MeCN), Ethanol (EtOH), Isopropanol (iPrOH)[4][5][8] | Same as Step 1. Water is added with the base. |
| Temperature | 50 - 120 °C | 80 - 120 °C (or reflux) |
| Reaction Time | 1 - 18 hours | 0.5 - 16 hours |
Experimental Protocol
This protocol provides a general method for the one-pot synthesis of a biaryl compound from 3,5-dibromobenzaldehyde and a generic aryl bromide (Ar-Br). Note: This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
3,5-Dibromobenzaldehyde (1.0 equiv.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.)
-
Aryl Bromide (Ar-Br) (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 equiv., 8 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
Reaction Setup (Borylation):
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromobenzaldehyde (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium acetate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the starting halide.
-
-
Borylation Step:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
-
Suzuki Coupling Step:
-
To the cooled reaction mixture, add the second aryl bromide (1.0 equiv.).
-
Prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃) and add 1.5 equivalents (relative to the initial halide).
-
Re-heat the mixture to reflux (approx. 100-110 °C).
-
-
Reaction Completion and Workup:
-
Monitor the formation of the final product by TLC or LC-MS. The Suzuki coupling is often complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
-
Visualizations
Experimental Workflow
Caption: One-pot borylation/Suzuki experimental workflow.
Simplified Catalytic Cycles
Caption: Simplified Pd(0) catalytic cycles in the one-pot sequence.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 4. medium.com [medium.com]
- 5. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
Application Notes and Protocols for the Derivatization of the Formyl Group on (3-Bromo-5-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical derivatizations of the formyl group on (3-Bromo-5-formylphenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its aldehyde functionality opens up a wide array of possibilities for creating novel compounds and conjugates. The protocols provided herein cover common and robust methods for transforming the formyl group into other functional moieties, including amines, alkenes, imines, oximes, and hydrazones.
Overview of Derivatization Strategies
The formyl group of this compound can be derivatized through several well-established organic reactions. The choice of method will depend on the desired final product and the compatibility with the boronic acid and bromo functionalities. The primary strategies discussed in this document are:
-
Reductive Amination: Conversion of the aldehyde to a primary, secondary, or tertiary amine.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Imine Formation: Condensation with a primary amine to form a Schiff base.
-
Oxime Formation: Reaction with hydroxylamine to yield an oxime.
-
Hydrazone Formation: Condensation with hydrazine or a substituted hydrazine to produce a hydrazone.
Each of these transformations provides a gateway to a diverse range of molecular architectures, enabling applications in areas such as bioconjugation, library synthesis for drug discovery, and the development of functional materials.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for each derivatization method. The quantitative data presented in the tables are based on representative yields for similar aromatic aldehydes and should be considered as a guideline. Optimization of reaction conditions may be necessary to achieve the best results for this compound.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones[1][2]. The reaction proceeds in two steps: the formation of an iminium ion intermediate from the condensation of the aldehyde with an amine, followed by its reduction to the corresponding amine[1]. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option[3][4].
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.2 eq.).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1-1.2 eq.) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amine derivative.
Table 1: Representative Data for Reductive Amination of Aromatic Aldehydes
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Representative Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | DCE | 4 | 85-95 | [3] |
| Morpholine | NaBH(OAc)₃ | THF | 12 | 80-90 | [3] |
| Aniline | NaBH₃CN | Methanol | 6 | 75-85 | [2] |
Logical Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction depends on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes[5].
Experimental Protocol:
-
Ylide Preparation (in situ): To a suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.) at 0 °C or room temperature. Stir the resulting mixture for 30-60 minutes. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: To the freshly prepared ylide solution, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C or room temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Purify by flash column chromatography on silica gel or by recrystallization to isolate the alkene derivative[6][7].
Table 2: Representative Data for the Wittig Reaction with Aromatic Aldehydes
| Phosphonium Salt | Base | Solvent | Reaction Time (h) | Representative Yield (%) | Reference |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 3 | 70-90 | [8] |
| Benzyltriphenylphosphonium chloride | NaH | THF | 6 | 75-85 | [9] |
| (Carbethoxymethylene)triphenylphosphorane | - (stabilized ylide) | Dichloromethane | 12 | 80-95 | [10] |
Signaling Pathway for the Wittig Reaction
Caption: Reaction pathway of the Wittig reaction.
Imine (Schiff Base) Formation
The condensation of an aldehyde with a primary amine yields an imine, also known as a Schiff base[3]. This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction, often with a dehydrating agent or by azeotropic distillation[11].
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or toluene (0.2-1.0 M).
-
Add the primary amine (1.0-1.1 eq.) to the solution.
-
Optionally, a catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate the reaction[11].
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 1-24 hours. The use of molecular sieves can help to drive the equilibrium towards the product.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting imine can often be isolated by precipitation or recrystallization from a suitable solvent system. If necessary, purification can be achieved by column chromatography.
Table 3: Representative Data for Imine Formation with Aromatic Aldehydes
| Amine | Solvent | Catalyst | Reaction Time (h) | Representative Yield (%) | Reference |
| Aniline | Ethanol | Acetic Acid | 4 | 85-95 | [12] |
| Benzylamine | Toluene | None (with Dean-Stark) | 6 | 90-98 | [11] |
| p-Toluidine | Methanol | None | 12 | 80-90 | [10] |
Experimental Workflow for Imine Formation
Caption: Workflow for the synthesis and purification of imines.
Oxime Formation
Oximes are formed by the reaction of aldehydes or ketones with hydroxylamine[13]. The reaction is often carried out in the presence of a base to neutralize the hydrochloride salt of hydroxylamine.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.1-1.5 eq.) and a base such as sodium acetate or pyridine (1.1-1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the oxime.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude oxime can be purified by recrystallization from a suitable solvent like ethanol/water.
Table 4: Representative Data for Oxime Formation with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Reaction Time (h) | Representative Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Sodium Acetate | Ethanol/Water | 2 | 95 | [14] |
| 3-Nitrobenzaldehyde | Sodium Acetate | Ethanol/Water | 2 | 93 | [14] |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Triethylamine | Ethanol | 3 | 97 | [15] |
Reaction Diagram for Oxime Formation
Caption: Condensation reaction for the formation of an oxime.
Hydrazone Formation
Hydrazones are synthesized by the reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine[16]. The reaction is analogous to imine and oxime formation.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a solution of the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine) (1.0-1.1 eq.) in the same solvent.
-
A catalytic amount of a mild acid (e.g., a few drops of acetic acid) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for 30 minutes to a few hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and collect the precipitated hydrazone by vacuum filtration.
-
Wash the solid with cold solvent and dry under vacuum.
-
Recrystallization from a suitable solvent can be performed for further purification if necessary.
Table 5: Representative Data for Hydrazone Formation with Aromatic Aldehydes
| Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Representative Yield (%) | Reference |
| Hydrazine Hydrate | Ethanol | Acetic Acid | 1 | >90 | [17] |
| Phenylhydrazine | Methanol | Acetic Acid | 2 | 85-95 | |
| 2,4-Dinitrophenylhydrazine | Ethanol | Sulfuric Acid | 0.5 | >95 |
Logical Diagram for Hydrazone Synthesis
Caption: Step-by-step process for hydrazone synthesis.
Characterization of Derivatives
The successful derivatization of this compound can be confirmed using a variety of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the aldehyde proton signal (typically around 9-10 ppm) is a key indicator of a successful reaction. The appearance of new signals corresponding to the introduced moiety (e.g., alkene protons in a Wittig reaction, CH=N proton in an imine) confirms the formation of the desired product.
-
¹³C NMR: The disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of new signals for the derivative will be observed.
-
¹¹B NMR: This technique can be used to confirm the integrity of the boronic acid group, which typically shows a broad signal.
-
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized derivative. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.
-
Infrared (IR) Spectroscopy: The disappearance of the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) and the appearance of new characteristic bands (e.g., C=N stretch for imines, oximes, and hydrazones around 1600-1650 cm⁻¹) can be used to monitor the reaction.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are invaluable for monitoring the progress of the reaction and assessing the purity of the final product.
By employing these derivatization strategies, researchers can effectively expand the chemical space accessible from this compound, facilitating the development of new molecules for a wide range of applications in science and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. wecmelive.com [wecmelive.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Imine formation-Typical procedures - operachem [operachem.com]
- 12. Solved in this imine synthesis, which steps are reversible | Chegg.com [chegg.com]
- 13. rsc.org [rsc.org]
- 14. lookchem.com [lookchem.com]
- 15. 2,4-Dinitrobenzaldehyde hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. worldwidejournals.com [worldwidejournals.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from (3-Bromo-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The controlled synthesis of functionalized biaryls is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl partners. This is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.
(3-Bromo-5-formylphenyl)boronic acid is a particularly valuable building block for the synthesis of complex biaryl compounds. The presence of three distinct functional groups—a boronic acid, a bromine atom, and a formyl group—offers multiple avenues for sequential, site-selective modifications. The boronic acid and bromine functionalities are ideal partners for palladium-catalyzed cross-coupling reactions, enabling the construction of the biaryl core. The formyl group, being a versatile synthetic handle, can be subsequently elaborated into a variety of other functionalities, making this reagent a cornerstone for the generation of diverse compound libraries in drug discovery and development. These application notes provide detailed protocols for the utilization of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The synthesis of biaryl compounds from this compound via Suzuki-Miyaura coupling generally follows a well-defined workflow. This involves the careful selection of a suitable aryl halide coupling partner, a palladium catalyst system (precatalyst and ligand), a base, and an appropriate solvent system. The reaction is typically performed under an inert atmosphere to prevent degradation of the catalyst and reagents. Post-reaction, a standard aqueous workup is employed to remove inorganic salts, followed by purification of the crude product, commonly by column chromatography, to yield the desired biaryl compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization for different aryl halide coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, bromide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. The choice of solvent and its ratio will depend on the specific substrates and catalyst used. A common system is a 2:1 to 4:1 mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Illustrative Examples of Biaryl Synthesis
Due to the limited availability of specific literature data for the Suzuki-Miyaura coupling of this compound with a wide range of coupling partners, the following table presents illustrative examples based on typical conditions and expected outcomes for similar substrates. These examples showcase the versatility of the reaction with various aryl halides.
| Entry | Aryl Halide Coupling Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 12 | ~85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | ~80-90 |
| 3 | 2-Chloropyridine | PdCl₂(dppf) (5) | Cs₂CO₃ (3) | DMF/H₂O (5:1) | 110 | 24 | ~70-80 |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | ~88-96 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a series of fundamental organometallic transformations. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. This is followed by a transmetalation step where the organic group from the boronic acid is transferred to the palladium center. The final step is a reductive elimination that forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The base plays a crucial role in activating the boronic acid for the transmetalation step.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of functionalized biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for constructing the biaryl core, while the formyl group serves as a key functional handle for further molecular elaboration. The protocols and illustrative data presented herein offer a solid foundation for researchers, scientists, and drug development professionals to utilize this building block in their synthetic endeavors. Optimization of the reaction conditions for specific substrates will likely lead to high yields of the desired biaryl products, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.
Application Notes: The Role of (3-Bromo-5-formylphenyl)boronic Acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-formylphenyl)boronic acid is a versatile trifunctional building block with significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern offers three key features for drug design: a boronic acid moiety for palladium-catalyzed cross-coupling reactions, a bromine atom which also serves as a handle for such reactions, and a formyl group that can be used for further derivatization to modulate potency, selectivity, and pharmacokinetic properties. This application note details the utility of this compound in the synthesis of diaryl kinase inhibitors, using a representative synthesis of a hypothetical Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor as an example.
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a major focus of drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing the biaryl scaffolds often found in kinase inhibitors.[1] this compound is an ideal reagent for this purpose, enabling the efficient assembly of complex molecular architectures.
Key Features and Applications
The strategic arrangement of the bromo, formyl, and boronic acid functionalities on the phenyl ring makes this compound a valuable tool for building kinase inhibitor libraries.
-
Suzuki-Miyaura Coupling: The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a carbon-carbon bond with an aryl or heteroaryl halide. This is a fundamental step in the synthesis of diaryl kinase inhibitors.
-
Orthogonal Reactivity: The presence of both a boronic acid and a bromine atom offers the potential for sequential, orthogonal Suzuki-Miyaura couplings, enabling the synthesis of complex triaryl structures.
-
Further Derivatization: The formyl group serves as a reactive handle for a variety of chemical transformations. It can be converted into other functional groups, such as amines via reductive amination, or used to introduce heterocyclic moieties that can interact with key residues in the kinase active site.
Representative Application: Synthesis of a VEGFR-2 Inhibitor
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many approved VEGFR-2 inhibitors feature a diaryl scaffold. The following section outlines a representative protocol for the synthesis of a hypothetical VEGFR-2 inhibitor using this compound.
Signaling Pathway
Synthetic Workflow
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable heterocyclic halide to form the core biaryl structure.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-amino-5-chloropyrimidine) (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl aldehyde intermediate.
Protocol 2: Reductive Amination of the Biaryl Aldehyde Intermediate
This protocol describes the derivatization of the formyl group of the biaryl intermediate via reductive amination to install a side chain that can improve biological activity and physicochemical properties.
Materials:
-
Biaryl aldehyde intermediate from Protocol 1
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride [Na(OAc)₃BH] (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the biaryl aldehyde intermediate (1.0 equivalent) in DCM or DCE in a round-bottom flask.
-
Add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor.
Data Presentation
The following table presents representative, hypothetical data for a series of kinase inhibitors synthesized from this compound, illustrating a potential structure-activity relationship (SAR). The inhibitory activities are presented as IC₅₀ values against VEGFR-2.
| Compound ID | R Group (from Reductive Amination) | Suzuki Coupling Yield (%) | Reductive Amination Yield (%) | VEGFR-2 IC₅₀ (nM) |
| 1a | -CH₂-morpholine | 78 | 85 | 150 |
| 1b | -CH₂-piperidine | 81 | 82 | 125 |
| 1c | -CH₂-N-methylpiperazine | 75 | 79 | 50 |
| 1d | -CH₂-pyrrolidine | 80 | 88 | 200 |
| 1e | -CH₂-cyclopropylamine | 72 | 75 | 85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only to demonstrate the potential for SAR studies using derivatives of this compound.
Logical Relationships in SAR
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its trifunctional nature allows for the efficient construction of diaryl scaffolds via Suzuki-Miyaura coupling and subsequent derivatization of the formyl group to explore structure-activity relationships. The protocols and data presented herein provide a framework for the utilization of this reagent in drug discovery programs targeting a variety of protein kinases. The ability to systematically modify the structure at multiple points makes this compound an essential tool for the development of potent and selective kinase inhibitors.
References
Application Notes and Protocols: Microwave-Assisted Synthesis with (3-Bromo-5-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-formylphenyl)boronic acid is a versatile building block in medicinal chemistry and drug discovery, enabling the synthesis of complex molecular architectures. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, offering significant advantages in terms of reduced reaction times, increased yields, and improved purity of products. These application notes provide detailed protocols for the microwave-assisted Suzuki-Miyaura coupling of this compound with various coupling partners and highlight its application in the synthesis of potential kinase inhibitors.
Key Applications
Derivatives of this compound are valuable intermediates in the synthesis of biologically active compounds, including kinase inhibitors. The formyl group can be further functionalized, for example, through reductive amination or condensation reactions, to introduce diverse chemical moieties, while the boronic acid and bromo functionalities allow for sequential or orthogonal cross-coupling strategies. This dual reactivity makes it a strategic component in the construction of focused compound libraries for drug screening.
Microwave-Assisted Suzuki-Miyaura Coupling: General Protocol
Microwave irradiation provides rapid and efficient heating, dramatically reducing reaction times for Suzuki-Miyaura coupling reactions from hours to minutes.[1][2][3] Below is a general protocol that can be adapted for the coupling of this compound with a variety of aryl and heteroaryl halides.
Experimental Protocol
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2,4-dichloropyrimidine, 4-aminopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Ethanol)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Add the chosen solvent system to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can be filtered to remove the catalyst and the filtrate concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography, to yield the desired biaryl compound.
Experimental Workflow for Microwave-Assisted Suzuki-Miyaura Coupling
Caption: General workflow for the microwave-assisted Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Optimization
The efficiency of the microwave-assisted Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, and solvent. The following table summarizes representative conditions for the coupling of various aryl halides with aryl boronic acids, which can be used as a starting point for optimizing reactions with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 15 | 81 |
| 2 | 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 15 | 92 |
| 3 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ | EtOH/H₂O (4:1) | 135 | 40 | 85 |
| 4 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Acetylphenylboronic acid | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ | EtOH/H₂O (4:1) | 135 | 40 | 87 |
Data adapted from representative literature for similar Suzuki-Miyaura reactions.[2][4]
Application in Kinase Inhibitor Synthesis
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5][6][7][8] Boronic acid-containing molecules have shown promise as inhibitors of this pathway. For instance, a boronic acid analog of the natural product Liphagal has been synthesized and demonstrated potent and isoform-selective inhibition of PI3Kα.[5] The synthesis of such complex molecules can be facilitated by microwave-assisted cross-coupling reactions using building blocks like this compound.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a key signaling cascade in cellular regulation. The diagram below illustrates the pathway and the point of inhibition by a PI3K inhibitor.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with the point of inhibition.
Conclusion
Microwave-assisted synthesis using this compound offers a rapid and efficient route to novel biaryl compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to explore the synthetic utility of this versatile building block and to design and synthesize new chemical entities targeting important cellular signaling pathways.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarse.com [ijarse.com]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Functional Group Tolerance in Reactions with (3-Bromo-5-formylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3-Bromo-5-formylphenyl)boronic acid is a versatile bifunctional reagent possessing two key reactive sites: a bromine atom suitable for palladium-catalyzed cross-coupling reactions and a formyl (aldehyde) group amenable to nucleophilic additions and reductive aminations. This unique combination allows for sequential, chemoselective modifications, making it a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry and materials science. The tolerance of each functional group to the reaction conditions required to modify the other is critical for successful synthetic strategies. These notes provide an overview of the functional group tolerance, key reactions, and detailed protocols for utilizing this compound.
Key Reactions and Chemoselectivity
The synthetic utility of this compound hinges on the ability to selectively target one of its three reactive sites: the boronic acid, the bromo substituent, or the formyl group.
-
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the palladium-catalyzed coupling of the boronic acid group with an aryl or vinyl halide/triflate. The formyl and bromo groups are generally tolerated under these conditions.[1] The reactivity order for halides in Suzuki couplings is generally I > Br > OTf >> Cl, meaning the bromo group on the ring is less reactive than the boronic acid moiety under standard conditions.[1]
-
Reductive Amination: The formyl group is readily converted to a secondary or tertiary amine via reaction with a primary or secondary amine, followed by reduction of the intermediate imine.[2] This transformation is highly chemoselective. The boronic acid and bromo groups are typically stable under common reductive amination conditions, although care must be taken as deboronation can occur under certain conditions, particularly with specific substrates or prolonged reaction times.[3]
-
Other Cross-Coupling Reactions (e.g., Heck, Sonogashira): The bromo group can serve as a handle for other cross-coupling reactions. This requires careful selection of catalytic systems to avoid unwanted reactions at the boronic acid site.
The choice of reaction sequence—modifying the boronic acid first versus the aldehyde—allows for divergent synthetic pathways to a wide array of complex structures.
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions for Suzuki-Miyaura coupling and reductive amination. The data is compiled from protocols for structurally similar substrates and serves as a strong indicator for expected outcomes with this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Halides (Note: Conditions are adapted from similar arylboronic acid couplings. Yields are estimates and may require optimization.)
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Est. Yield (%) | Ref. |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 80-90 | [4] |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (10) | Na₂CO₃ (2M) | Toluene/Dioxane (4:1) | 85 | 4 | 75-85 | [5] |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 70-85 | [6] |
| 4 | Vinyl bromide | Pd(dba)₂ (5) / (t-Bu)₃P·HBF₄ (10) | CsF | THF | Room Temp | 12 | 70-80 | [5][7] |
Functional Group Tolerance Notes:
-
The formyl group is generally stable under Suzuki-Miyaura conditions.[1]
-
The bromo substituent on the boronic acid's phenyl ring is significantly less reactive than the aryl iodide or bromide coupling partner and should remain intact.
Table 2: Reductive Amination of this compound with Various Amines (Note: Conditions are based on general reductive amination protocols. Yields are estimates and may require optimization.)
| Entry | Amine | Reducing Agent | Solvent | Additives | Temp (°C) | Time (h) | Est. Yield (%) | Ref. |
| 1 | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | None | Room Temp | 4-12 | 85-95 | [8] |
| 2 | Benzylamine | NaBH₃CN | Methanol | Acetic Acid (cat.) | Room Temp | 2.5 | 80-90 | [9] |
| 3 | Morpholine | NaBH₄ | Methanol | None | Room Temp | 3 | 75-85 | [9][10] |
| 4 | N-Methylpiperazine | α-picoline-borane | H₂O | Acetic Acid (cat.) | Room Temp | 6 | 80-90 | [10] |
Functional Group Tolerance Notes:
-
The bromo group is inert to these reducing agents.
-
The boronic acid group is generally tolerated, but acidic conditions or prolonged reaction times can sometimes lead to protodeborylation (loss of the boronic acid group).[3] Using milder reducing agents like NaBH(OAc)₃ can minimize this side reaction.[11]
-
Electron-poor aryl amines may result in lower yields or no product formation.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-Iodoanisole, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer, heating mantle, and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0 equiv).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[6][12]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.[6]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Reductive Amination
This protocol describes the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., Benzylamine, 1.1 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane, DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Amine Addition: Add the primary amine to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.[8]
-
Reducing Agent Addition: Add the reducing agent (NaBH(OAc)₃) portion-wise to the mixture. Note: The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[8]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Visualized Workflows and Synthetic Pathways
The following diagrams illustrate the experimental workflows and potential synthetic strategies.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for (3-Bromo-5-formylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-5-formylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low yields and the presence of side products are common challenges encountered during the optimization of Suzuki coupling reactions. The following table outlines potential problems, their probable causes, and recommended solutions when using this compound.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivity: Deactivated or poor quality palladium catalyst. | - Use a fresh, high-quality palladium catalyst and store it under an inert atmosphere.- Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃).- Consider using a pre-catalyst for more reliable initiation. |
| Ligand Issues: Inappropriate or oxidized phosphine ligand. | - Select a suitable ligand for the specific coupling partners; bulky, electron-rich phosphine ligands are often effective for aryl bromides.- Ensure the ligand is pure and has not been oxidized; store under inert gas. | |
| Ineffective Base: Incorrect choice of base, insufficient strength, or poor solubility. | - Screen various bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine.- Ensure the base is anhydrous and finely powdered for better solubility and reactivity. | |
| Solvent Issues: Inappropriate solvent or presence of oxygen/water. | - Use anhydrous, degassed solvents. Common choices include toluene, dioxane, THF, or DMF, often with a small amount of water.[1] - Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1] | |
| Low Reaction Temperature: Insufficient thermal energy to drive the reaction. | - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can sometimes be beneficial.[2] | |
| Significant Side Product Formation | Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. | - Use anhydrous conditions and a carefully selected base.[1] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[1] - Minimize reaction time and temperature.[1] |
| Homocoupling: Formation of a biaryl product from two molecules of the boronic acid or the aryl halide. | - Ensure a precise stoichiometry of reactants. A slight excess of the aryl halide can sometimes suppress boronic acid homocoupling. | |
| Dehalogenation: Reduction of the aryl bromide to the corresponding arene. | - This can be promoted by high temperatures and certain bases.[3] Optimize these parameters to minimize this side reaction. | |
| Reduction of Formyl Group: The aldehyde is reduced to an alcohol. | - This can be a side reaction catalyzed by the palladium complex.[4] - Lowering the reaction temperature may help.[4] - The most effective solution is to protect the aldehyde as an acetal before the coupling reaction.[4][5] | |
| Other Aldehyde Side Reactions: The formyl group may undergo other undesired reactions. | - If other side reactions involving the aldehyde are observed, protection of the formyl group is the most robust strategy.[4][6] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the first things I should check?
A1: Start by verifying the quality and purity of your reagents. This compound, like other boronic acids, can be susceptible to degradation. Ensure your palladium catalyst and phosphine ligand are active and have been stored correctly under an inert atmosphere.[1] Also, confirm that your solvent is anhydrous and has been properly degassed, and that the reaction is maintained under an inert atmosphere to prevent catalyst deactivation.[1]
Q2: I am observing a significant amount of a byproduct that appears to be 3-bromo-5-(hydroxymethyl)benzaldehyde. What is happening and how can I prevent it?
A2: You are likely observing the reduction of the formyl (aldehyde) group to an alcohol. This is a known side reaction that can be facilitated by the palladium catalyst.[4] To prevent this, you can try lowering the reaction temperature.[4] However, the most reliable method to avoid this side reaction is to protect the aldehyde group as an acetal before performing the Suzuki coupling.[4][5] The acetal is stable under the basic conditions of the coupling and can be easily removed afterward to regenerate the aldehyde.
Q3: What is protodeboronation and how can I minimize it with this compound?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-bromobenzaldehyde and reducing your desired product yield.[1] This is often promoted by the presence of water and certain bases. To minimize it, use anhydrous reaction conditions and carefully select your base.[1] Alternatively, you can convert the boronic acid to a more stable derivative, such as a pinacol boronate ester, which can be less prone to premature decomposition.[1]
Q4: Which palladium catalyst and ligand combination is a good starting point for this substrate?
A4: For coupling aryl bromides, a common and effective starting point is a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand. Bulky, electron-rich phosphine ligands often perform well. It is highly recommended to screen a few different catalyst/ligand systems to find the optimal combination for your specific coupling partners.
Q5: Do I need to protect the formyl group of this compound?
A5: While not always mandatory, protecting the formyl group is a highly recommended strategy to avoid potential side reactions such as reduction to the corresponding alcohol.[4] The aldehyde functionality is reactive and can be sensitive to the basic and sometimes high-temperature conditions of the Suzuki coupling. Protecting it as an acetal can lead to a cleaner reaction and higher yield of the desired product.[5][6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or vinyl halide (1.0-1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Protocol for Acetal Protection of the Formyl Group
-
Protection: Dissolve this compound in a suitable solvent (e.g., toluene or dichloromethane). Add a diol (e.g., ethylene glycol, 1.5-2.0 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture, often with removal of water (e.g., using a Dean-Stark apparatus), until the reaction is complete.
-
Work-up and Purification: Neutralize the acid catalyst, wash with water and brine, and dry the organic layer. Purify the resulting acetal-protected boronic acid, for example, by column chromatography.
-
Suzuki Coupling: Use the purified acetal-protected boronic acid in the general Suzuki coupling procedure described above.
-
Deprotection: After obtaining the coupled product, cleave the acetal protecting group by treating it with an aqueous acid (e.g., dilute HCl) in a suitable solvent (e.g., THF or acetone) to regenerate the formyl group.
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling optimization.
Caption: Experimental workflow including optional aldehyde protection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Combined kinetic and computational analysis of the palladium-catalyzed formylation of aryl bromides [spiral.imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions with Substituted Phenylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when working with substituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with substituted phenylboronic acids?
A1: The most prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (formation of a biaryl from two molecules of the boronic acid).[1][2] Both reactions can significantly lower the yield of the desired cross-coupling product.
Q2: What factors promote protodeboronation?
A2: Protodeboronation is highly dependent on the reaction conditions and the electronic properties of the substituted phenylboronic acid.[1] Key factors include:
-
pH: The reaction pH is a critical factor, with different mechanisms dominating in acidic, neutral, or basic media.[1][3]
-
Temperature: Higher temperatures can accelerate protodeboronation.[1]
-
Water: The presence of water is often necessary for protodeboronation to occur.[4]
-
Substituents: Electron-withdrawing groups on the phenyl ring can make the boronic acid more susceptible to protodeboronation under certain conditions.[5] Heteroaromatic boronic acids can also be prone to this side reaction.[6]
Q3: What causes the homocoupling of phenylboronic acids?
A3: Homocoupling is often promoted by the presence of a catalyst (like palladium or gold), a base, and an oxidant (such as molecular oxygen).[7][8] It can be a significant side reaction in Suzuki-Miyaura couplings, especially if the reaction setup is not properly deoxygenated.[9] Some studies suggest that homocoupling can also occur via a protonolysis/second transmetalation event, particularly with electron-deficient arylboronic acids.[10]
Q4: How can I minimize these side reactions in my Suzuki-Miyaura coupling?
A4: To minimize side reactions, consider the following:
-
Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed to remove oxygen, which can promote homocoupling.[9]
-
Use of Appropriate Ligands: The choice of phosphine ligand can significantly impact the reaction outcome. For instance, using bulky, electron-rich ligands can sometimes suppress side reactions.
-
Stable Boronic Acid Derivatives: Consider using more stable derivatives of boronic acids, such as MIDA (N-methyliminodiacetic acid) boronates, which can undergo slow release of the active boronic acid under the reaction conditions, minimizing its decomposition.[11][12]
-
Reaction Conditions Optimization: Carefully optimize the base, solvent, and temperature for your specific substrates.
Q5: My substituted phenylboronic acid seems unstable on the shelf. How can I store it properly?
A5: Many substituted phenylboronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are unstable and can decompose over time through protodeboronation, oxidation, or polymerization.[11][12] Storing them as air-stable derivatives like MIDA boronates can significantly improve their shelf life.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired cross-coupled product, with starting materials consumed. | Protodeboronation of the phenylboronic acid. | - Lower the reaction temperature.- Use anhydrous solvents if the reaction chemistry allows.- Screen different bases; sometimes a weaker base can be beneficial.- Consider using a more stable boronic acid derivative, such as a boronate ester or a MIDA boronate.[11][12] |
| Significant formation of a biaryl byproduct derived from the boronic acid. | Homocoupling of the phenylboronic acid. | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[9]- Thoroughly degas all solvents and reagents.- Use a fresh, high-quality palladium catalyst and ligand.- Optimize the reaction stoichiometry; an excess of the boronic acid might not always be beneficial. |
| Inconsistent reaction yields between batches. | Decomposition of the substituted phenylboronic acid during storage. | - Store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere.- For particularly unstable boronic acids, consider converting them to a more stable form (e.g., MIDA boronate) for storage and using them in a slow-release protocol.[11][12]- Check the purity of the boronic acid before use. |
| Difficulty in purifying the product from boron-containing byproducts. | Formation of boroxines (anhydrides of boronic acids) or other boron species. | - During workup, an aqueous wash with a mild base can help remove some boron impurities.- Purification via flash chromatography on silica gel is a common method.[13]- Recrystallization can also be an effective purification technique for both the boronic acid starting material and the final product.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent and Solvent Preparation:
-
Ensure the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand, and base are of high purity.
-
Degas all solvents (e.g., by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), substituted phenylboronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if required).
-
Add the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Add the degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[9]
-
Protocol 2: Formation of Air-Stable MIDA Boronates for Storage and Slow Release
This protocol allows for the conversion of unstable boronic acids into a more stable form.
-
Formation of the MIDA Boronate:
-
In a flask, dissolve the substituted phenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.0 equiv.) in a suitable solvent (e.g., DMSO or DMF).
-
Heat the mixture (e.g., to 80 °C) to facilitate the condensation and removal of water, often under reduced pressure.
-
The resulting MIDA boronate can be isolated and purified, often by precipitation or crystallization.
-
-
Slow-Release Suzuki-Miyaura Coupling:
-
Follow the general Suzuki-Miyaura coupling protocol (Protocol 1), but use the MIDA boronate (1.1-1.5 equiv.) in place of the free boronic acid.
-
The presence of a base and water in the reaction mixture will facilitate the slow hydrolysis of the MIDA boronate, releasing the active boronic acid in situ.[12]
-
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of (3-Bromo-5-formylphenyl)boronic Acid Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for purifying the products of reactions involving (3-Bromo-5-formylphenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound? A1: Typical impurities include unreacted this compound, the homocoupled dimer of the boronic acid, unreacted aryl halide coupling partner, residual palladium catalyst, and byproducts from protodeboronation (where the boronic acid group is replaced by a hydrogen atom).[1][2][3]
Q2: What is the recommended first step for purification after the reaction is complete? A2: The essential first step is a standard aqueous work-up. This procedure is designed to remove the bulk of inorganic salts, such as the base used in the reaction, and other water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing it with water or brine.[1]
Q3: How can I effectively remove unreacted this compound from my product? A3: Unreacted boronic acid can be efficiently removed using a basic aqueous wash.[1][4] By washing the organic solution of your crude product with an aqueous base like 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which is then extracted into the aqueous layer.[5][6]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them? A4: Separating compounds with similar polarities is a frequent challenge. The most effective methods are meticulous column chromatography using a shallow solvent gradient or recrystallization if your product is a solid.[1] For chromatography, it is critical to test various solvent systems with Thin Layer Chromatography (TLC) to achieve optimal separation.[1][7] For recrystallization, a carefully chosen solvent can selectively crystallize the desired product, leaving the byproduct in the solution.[1]
Q5: The aldehyde functional group seems to be causing issues. Are there specific purification techniques for aldehydes? A5: Yes, a sodium bisulfite extraction can be highly effective for purifying aldehydes.[8][9] The aldehyde reacts with sodium bisulfite to form a charged, water-soluble adduct.[8] This adduct can be extracted into an aqueous layer, separating it from non-aldehyde impurities in the organic layer. The pure aldehyde can then be recovered by treating the aqueous layer with a base (e.g., NaHCO₃), which reverses the reaction.[8][9]
Q6: Why is it critical to remove the residual palladium catalyst, and what are the best methods? A6: For any application in drug development or life sciences, removing trace metals like palladium to parts-per-million (ppm) levels is mandatory due to toxicity and regulatory requirements.[1] Common methods include filtering the reaction mixture through a pad of Celite to remove heterogeneous catalysts or using specialized metal scavengers for homogeneous catalysts.[1] Scavengers are materials, such as functionalized silica gel, that chelate the metal, allowing it to be removed by filtration.[1]
Troubleshooting Guide
Table 1: Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is contaminated with starting boronic acid. | 1. Incomplete reaction. 2. Ineffective work-up. | 1. Drive the reaction to completion by adding more of the coupling partner.[6] 2. Perform an acid-base extraction: wash the crude product in an organic solvent with an aqueous base (e.g., 1M NaOH) to remove the acidic boronic acid.[1][6] |
| Significant amount of homocoupling byproduct observed. | 1. Presence of oxygen in the reaction mixture.[2] 2. Use of a Pd(II) precatalyst which can promote homocoupling.[1] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon) before adding the catalyst.[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, meticulous column chromatography or recrystallization is required.[1] |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is an oil, purification by chromatography is the most appropriate method.[1] |
| Low recovery after silica gel column chromatography. | 1. The boronic acid or a polar product is irreversibly adsorbed onto the silica gel.[10][11] 2. The chosen eluent is too polar, causing co-elution of impurities. | 1. Consider using neutral alumina instead of silica gel for the column.[10] 2. A small amount of a modifier like acetic acid or triethylamine in the eluent can sometimes improve recovery, provided it doesn't affect your product.[10] 3. Ensure the solvent system provides good separation on TLC (Rf of product ~0.2-0.4). |
| Product degradation (e.g., aldehyde oxidized to carboxylic acid). | 1. Aldehydes can be sensitive to air oxidation, especially under basic conditions or over long periods.[9][12] | 1. Minimize exposure of the purified product to air. 2. If oxidation is a major issue, consider purifying the aldehyde via a sodium bisulfite extraction.[8][9] 3. Store the final product under an inert atmosphere (Nitrogen or Argon). |
| Residual palladium contamination in the final product. | 1. Inefficient removal of the homogeneous or heterogeneous palladium catalyst. | 1. For heterogeneous catalysts, ensure thorough filtration through Celite.[1] 2. For homogeneous catalysts, treat the organic solution of the product with a metal scavenger.[1] 3. In some cases, recrystallization can effectively purge metal impurities. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Protocol 2: Acid-Base Extraction for Boronic Acid Removal
This protocol is typically performed after the initial aqueous work-up.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M aqueous NaOH solution (2x). This will extract the acidic boronic acid into the aqueous layer.[6]
-
To ensure no base remains, wash the organic layer with water (1x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Purification by Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between your product and impurities (a product Rf value of 0.2-0.4 is ideal). Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1][6]
-
Column Packing: Pack a glass column with silica gel or neutral alumina using the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and load it onto the top of the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Recrystallization
-
Solvent Selection: Choose a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.[13]
-
Dissolution: Place the crude solid product in a flask and add the minimum amount of hot solvent required to completely dissolve it.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[13] Further cooling in an ice bath can maximize the yield.[13]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 5: Sodium Bisulfite Extraction for Aldehyde Purification
-
Dissolve the crude product containing the aldehyde in a minimal amount of a miscible solvent like methanol or DMF.[8]
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The reaction may take from 30 minutes to several hours.[8][9]
-
Dilute the mixture with water and an immiscible organic solvent (e.g., ethyl acetate).
-
Transfer to a separatory funnel and separate the layers. The aldehyde-bisulfite adduct will be in the aqueous layer, while other organic impurities remain in the organic layer.[8]
-
To recover the aldehyde, treat the aqueous layer with a base such as sodium bicarbonate (NaHCO₃) or NaOH until gas evolution ceases and the solution is basic.[9]
-
Extract the now-liberated pure aldehyde back into an organic solvent (e.g., ethyl acetate or ether), dry the organic layer, and concentrate to yield the purified product.[9]
Visualizations
Caption: General purification workflow after a reaction.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
preventing protodeboronation of (3-Bromo-5-formylphenyl)boronic acid
Welcome to the technical support center for (3-Bromo-5-formylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of protodeboronation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 3-bromo-5-formylbenzene, an impurity that reduces the yield of your desired product and complicates purification. This particular boronic acid is susceptible to this decomposition pathway due to the electron-withdrawing nature of the bromo and formyl substituents, which makes the carbon-boron bond more prone to cleavage.[2][3][4]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH: The reaction is often catalyzed by both acidic and basic conditions. For many arylboronic acids, the rate of protodeboronation increases at high pH.[1][5][6][7]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[8][9]
-
Solvent: The choice of solvent is critical. Protic solvents, especially water, can act as a proton source and facilitate protodeboronation.[10]
-
Catalyst System: The efficiency of the palladium catalyst and the nature of the ligands can influence the competition between the desired cross-coupling reaction and the undesired protodeboronation.[8] Bulky phosphine ligands, for instance, have been shown to sometimes promote protodeboronation.[11][12][13][14]
-
Reaction Time: Longer reaction times expose the boronic acid to potentially degrading conditions for an extended period, increasing the likelihood of protodeboronation.[10]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: To minimize the formation of 3-bromo-5-formylbenzene as a byproduct, consider the following strategies:
-
Use a Boronic Ester Derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can significantly reduce protodeboronation.[15][16][17] MIDA boronates are particularly effective in a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration.[1][18][19]
-
Optimize Reaction Conditions:
-
Base: Use milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[9][10]
-
Solvent: Employ anhydrous solvents to minimize the presence of a proton source.[10]
-
Temperature: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover.[9]
-
-
Select an Efficient Catalyst System: Utilize a highly active palladium catalyst and appropriate ligands to ensure the desired cross-coupling reaction proceeds much faster than the protodeboronation side reaction.[1][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant amount of 3-bromo-5-formylbenzene detected. | High rate of protodeboronation of this compound. | 1. Switch to a milder base: Replace strong bases (e.g., NaOH, KOH) with K₂CO₃, Cs₂CO₃, or K₃PO₄.[9][10]2. Use anhydrous solvents: Ensure your solvents are thoroughly dried. Consider using toluene, dioxane, or THF.[10]3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress.[9]4. Use this compound pinacol ester: The increased stability of the ester can significantly reduce protodeboronation.[15][16][17] |
| Reaction is sluggish and still produces the protodeboronated byproduct. | The catalyst system is not efficient enough, allowing time for protodeboronation to occur. | 1. Screen different palladium catalysts and ligands: Consider using a more active catalyst system, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), but be mindful that some bulky ligands can also promote protodeboronation.[11][12][13][14]2. Increase catalyst loading: A modest increase in the catalyst amount may accelerate the desired reaction.3. Use a pre-formed Pd(0) catalyst: This can avoid inefficient reduction steps and promote faster catalytic turnover.[14] |
| Inconsistent reaction yields between batches. | - Variability in the quality of the boronic acid.- Inconsistent degassing of reaction mixtures.- Variations in solvent and base preparation. | 1. Reagent Quality: Ensure the purity of the this compound.2. Inert Atmosphere: Thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[19]3. Consistent Conditions: Prepare fresh solutions of bases and use anhydrous solvents to ensure reproducibility.[19] |
| Difficulty in separating the desired product from 3-bromo-5-formylbenzene. | The polarities of the desired product and the protodeboronated byproduct may be very similar. | 1. Reaction Optimization: The primary solution is to minimize the formation of the byproduct by optimizing the reaction conditions as described above.2. Purification Strategy: Explore different chromatographic conditions (e.g., alternative solvent systems, different stationary phases) or consider crystallization to separate the desired product. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point with considerations to minimize protodeboronation.
Reagents:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Phosphate (K₃PO₄) (2.5 eq.)
-
Palladium(II) Acetate (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add anhydrous dioxane to the reaction mixture to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling using this compound MIDA ester
This protocol is recommended for challenging couplings where protodeboronation is a significant issue.
Reagents:
-
Aryl Halide (1.0 eq.)
-
This compound MIDA ester (1.1 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
XPhos Pd G2 (2 mol%)
-
THF/Water (10:1 mixture), degassed
Procedure:
-
In a glovebox, add the aryl halide, this compound MIDA ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.
-
Add the degassed THF/water solvent mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Visualizations
Caption: Competing pathways for this compound.
Caption: Decision tree for troubleshooting low yields.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 17. benchchem.com [benchchem.com]
- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
troubleshooting low yields in reactions with (3-Bromo-5-formylphenyl)boronic acid
Welcome to the technical support center for reactions involving (3-Bromo-5-formylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions, particularly in cases of low yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. The most common issues include:
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-bromobenzaldehyde. This is a known side reaction for arylboronic acids, especially those with electron-withdrawing groups like the formyl group.[1][2]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl, consuming the starting material.[3][4]
-
Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen and may decompose or form inactive palladium black if the reaction is not properly degassed.[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand can significantly impact the reaction outcome.[6][7]
-
Aldehyde Group Interference: The formyl group can sometimes interfere with the catalytic cycle or undergo side reactions. In some cases, it can be reduced to a hydroxymethyl group.[8]
-
Impure Reagents: The purity of the boronic acid, aryl halide, solvent, and base is crucial for a successful reaction.[5]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][2] For this compound, this would result in the formation of 3-bromobenzaldehyde. This side reaction can be promoted by acidic or basic conditions and the presence of water.[1] To minimize protodeboronation:
-
Use anhydrous solvents and reagents where possible.[5]
-
Carefully select the base. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH).
-
Consider using boronic esters (e.g., pinacol esters) which are generally more stable towards protodeboronation.[2][5]
-
Keep the reaction time to a minimum.[9]
Q3: How can I prevent homocoupling of my boronic acid?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and a Pd(II) species.[5] To reduce homocoupling:
-
Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[6][7]
-
Use a Pd(0) source directly or ensure efficient in-situ reduction of a Pd(II) precatalyst.[5]
-
Use the appropriate stoichiometry of reagents. An excess of the aryl halide can sometimes suppress boronic acid homocoupling.[6]
Q4: Can the aldehyde group on this compound cause problems?
A4: Yes, the aldehyde group can influence the reaction. While it can sometimes act as a directing group, it can also lead to complications.[10][11] The aldehyde can coordinate to the metal center, potentially inhibiting the catalyst.[10][11][12] Additionally, under certain reaction conditions, particularly at high temperatures or with certain bases and solvents, the aldehyde group can be reduced to an alcohol.[8] If you observe a significant amount of the corresponding alcohol in your product mixture, you may need to adjust the reaction conditions (e.g., lower temperature, different solvent or base).
Troubleshooting Guide
If you are experiencing low yields, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Reagent Quality and Stoichiometry
-
Purity Check: Ensure the purity of your this compound, the coupling partner (aryl halide/triflate), catalyst, ligand, and base. Impurities can inhibit the catalyst or lead to side reactions. Check the boronic acid for signs of decomposition (e.g., formation of boroxines).[5]
-
Stoichiometry: Double-check the stoichiometry of your reactants. A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess may lead to increased homocoupling.
Step 2: Review Reaction Setup and Conditions
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture.[6][7] Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.
-
Solvent: The choice of solvent is critical. A combination of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous base is common for Suzuki reactions. Ensure the solvent is anhydrous if the reaction is sensitive to water.[5]
-
Base: The base is necessary to activate the boronic acid.[13] The choice of base can significantly affect the yield. If a strong base is causing decomposition, try a milder base.
Step 3: Analyze for Side Products
-
Identify Byproducts: Use techniques like TLC, LC-MS, and NMR to identify the major byproducts in your reaction mixture. Common side products to look for are the protodeboronated starting material (3-bromobenzaldehyde) and the homocoupled product of the boronic acid.
-
Troubleshooting Flowchart: Use the following flowchart to guide your troubleshooting based on the observed side products.
Caption: Troubleshooting decision tree for low-yield reactions.
Step 4: Systematic Optimization of Reaction Conditions
If the issue is not resolved by addressing the points above, a systematic screening of reaction parameters is recommended.
Parameter Screening Table
| Parameter | Conditions to Screen | Rationale |
| Catalyst/Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand, Buchwald Precatalysts (e.g., G3-XPhos) | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. Buchwald-type ligands are often effective for challenging substrates.[5] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Electron-rich and bulky phosphine ligands can improve catalyst performance and stability. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The strength and solubility of the base affect the rate of transmetalation and can influence side reactions.[6] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | Solvent polarity and aprotic/protic nature can influence reaction kinetics and solubility of reagents. |
| Temperature | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may also promote decomposition and side reactions.[7] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Screening Reaction
This protocol is a starting point for optimization.
-
Reaction Setup: To a flame-dried reaction vial containing a magnetic stir bar, add this compound (1.2 eq.), the aryl halide coupling partner (1.0 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the intended reaction time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Degassing Technique: Freeze-Pump-Thaw
-
Place the solvent or reaction mixture in a Schlenk flask.
-
Freeze the liquid using a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum for several minutes to remove gases from above the frozen solid.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath, allowing the contents to thaw completely. Trapped gases will bubble out of the liquid.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
Visualization of a Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Homocoupling of (3-Bromo-5-formylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the undesired homocoupling of (3-Bromo-5-formylphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] In the case of this compound, this results in the formation of 5,5'-diformyl-3,3'-dibromobiphenyl. This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the byproduct and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction.[1]
Q3: Is this compound particularly susceptible to homocoupling?
A3: Yes, arylboronic acids with electron-withdrawing substituents, such as the formyl group in this compound, can be more prone to homocoupling.[2] While electron-withdrawing groups can sometimes increase the rate of the desired cross-coupling, they can also influence the stability and reactivity of the organoboron reagent, potentially favoring the homocoupling pathway under suboptimal conditions.
Q4: How can I effectively remove dissolved oxygen from my reaction mixture?
A4: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[1]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1]
Q5: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?
A5: Absolutely. The selection of the palladium source and the associated ligand is critical.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[3]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended. These ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[3]
Troubleshooting Guide
This section provides specific troubleshooting advice for common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.
| Issue | Potential Cause | Troubleshooting & Optimization Strategy |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen. | 1a. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (N₂ or Ar) for at least 30 minutes.[1] 1b. For highly sensitive reactions, use the freeze-pump-thaw method for degassing.[1] |
| 2. Use of a Pd(II) precatalyst. | 2a. Switch to a Pd(0) catalyst such as Pd(PPh₃)₄. 2b. If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to the reaction mixture before adding the catalyst.[4] | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands) to accelerate the desired cross-coupling over homocoupling.[3] | |
| Low yield of the desired cross-coupled product | 1. Inefficient catalyst turnover. | 1. Ensure the purity of all reagents and the dryness of the solvent. 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[1] |
| 2. Protodeboronation of this compound. | 2. Use a milder base such as K₂CO₃ or CsF. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct. | 1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. 2. Consider recrystallization as an alternative or additional purification method.[1] |
Quantitative Data on Homocoupling vs. Cross-Coupling
Disclaimer: The following data is representative of Suzuki-Miyaura reactions with electron-deficient arylboronic acids and is intended to be illustrative. Optimal conditions for this compound may vary and should be determined experimentally.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | Air | 45 | 30 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | N₂ | 75 | 10 |
| 3 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | N₂ | 85 | <5 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | N₂ | 92 | <2 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | CsF | THF/H₂O | N₂ | 95 | <1 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide, emphasizing the exclusion of oxygen.
Materials:
-
This compound (1.2 equiv.)
-
Aryl/heteroaryl halide (1.0 equiv.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv.)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Degassing: Degas the 1,4-dioxane/water solvent mixture by sparging with nitrogen or argon for at least 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inerting the System: Seal the flask and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.[3]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.
Protocol 2: Optimized Procedure with a Pd(II) Precatalyst and a Buchwald Ligand
This protocol utilizes a more active catalyst system that can be effective for challenging couplings and further minimizes homocoupling.
Materials:
-
This compound (1.1 equiv.)
-
Aryl/heteroaryl halide (1.0 equiv.)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Degassed Toluene and Water (10:1 v/v)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Degassing: Thoroughly degas the toluene and water separately by sparging with an inert gas for 30 minutes.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk flask. Add the degassed toluene and stir for 10 minutes to form the active catalyst.
-
Reagent Addition: To the catalyst mixture, add the aryl/heteroaryl halide, this compound, and K₃PO₄.
-
Solvent Addition: Add the degassed water to the reaction mixture.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
References
Technical Support Center: Suzuki-Miyaura Couplings of (3-Bromo-5-formylphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Bromo-5-formylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in Suzuki-Miyaura couplings?
A1: this compound is a unique substrate due to the presence of both a moderately electron-withdrawing formyl group and a bromine atom on the same aromatic ring. While the electron-withdrawing nature of the formyl group can facilitate the oxidative addition step, potential challenges include:
-
Side reactions of the formyl group: Under basic conditions, aldehydes can undergo side reactions such as Cannizzaro reactions or aldol condensations.
-
Coordination to the palladium catalyst: The oxygen atom of the formyl group could potentially coordinate to the palladium center, which may either inhibit or, in some cases, influence the reactivity and selectivity of the coupling reaction.
-
Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation (loss of the boronic acid group), especially under harsh basic conditions or prolonged reaction times.
Q2: Which palladium catalysts and ligands are recommended for couplings with this compound?
A2: The choice of catalyst and ligand is crucial for a successful coupling reaction. For substrates like this compound, which can be considered somewhat electron-deficient, catalyst systems that are robust and promote efficient transmetalation are preferred.[1] Based on literature for analogous substrates, here are some recommended systems:
-
For general reliability: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.[2]
-
For improved activity: Buchwald-type biarylphosphine ligands such as SPhos and XPhos are often excellent choices for challenging substrates, including those that are electron-poor or sterically hindered.[1]
-
For standard applications: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and well-understood catalyst, though it may require higher temperatures and longer reaction times for less reactive partners.[1]
-
For air-stability: Diphosphine complexes like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) offer good stability and are effective for a range of substrates.[1]
Q3: What is the optimal base and solvent system for this type of coupling?
A3: The selection of the base and solvent is interdependent and critical for the reaction's success.
-
Bases:
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base of moderate strength, often used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for promoting high reaction rates, especially with challenging substrates.[1]
-
Cesium Carbonate (Cs₂CO₃): A strong base that can accelerate slow reactions, but its higher cost and potential to promote side reactions should be considered.[1]
-
-
Solvents:
-
Dioxane/Water or Toluene/Water: Biphasic solvent systems are very common for Suzuki couplings, as they facilitate the dissolution of both the organic substrates and the inorganic base.[1][3]
-
Anhydrous solvents (e.g., THF, 2-MeTHF): In cases where protodeboronation is a significant issue, switching to anhydrous conditions with an organic-soluble base like triethylamine (Et₃N) can be beneficial.[1]
-
Catalyst and Ligand Selection Guide
The following table summarizes catalyst and ligand combinations that have been reported for Suzuki-Miyaura couplings of substrates analogous to this compound. The yields are representative and may vary based on the specific coupling partner and reaction conditions.
| Catalyst System | Ligand Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | K₃PO₄ | Toluene/H₂O | 80-100 | 8-16 | 85-95+ |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | K₃PO₄ | Dioxane | RT-80 | 8-16 | 85-95+ |
| Pd(PPh₃)₄ | Monodentate Phosphine | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-85 |
| PdCl₂(dppf) | Bidentate Phosphine | Cs₂CO₃ | THF/H₂O | 60-90 | 12-18 | 80-90 |
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound and provides systematic solutions.
Diagram: Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in Suzuki couplings.
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive Catalyst: The palladium(0) active species may not have formed or has decomposed. | * Use a fresh source of palladium precatalyst and ligand. * Consider using a more robust, air-stable precatalyst. * Switch to a more active ligand system, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos).[1] |
| Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid. | * Ensure all solvents are thoroughly degassed prior to use (e.g., by sparging with an inert gas or freeze-pump-thaw cycles). * Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration. | |
| Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step effectively. | * Switch to a stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] * Ensure the base is finely powdered to maximize its surface area and reactivity. | |
| Significant Protodeboronation | Harsh Basic Conditions: Strong bases, particularly in the presence of water, can promote the cleavage of the C-B bond. | * Use a milder base like potassium carbonate (K₂CO₃). * Switch to anhydrous reaction conditions to minimize the proton source. * Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. |
| Formation of Side Products | Homocoupling: Oxidative coupling of two boronic acid molecules. | * This is often linked to oxygen contamination. Improve degassing and inert atmosphere techniques. |
| Aldehyde-related side reactions: Cannizzaro or aldol reactions of the formyl group. | * These are more likely under very strong basic conditions and high temperatures. Consider using a milder base and the lowest effective temperature. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound. Note: These protocols should be optimized for each specific coupling partner.
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos
This protocol is suitable for a wide range of aryl and heteroaryl halides.
-
Reaction Setup:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
-
Catalyst and Ligand Addition:
-
Under the inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and SPhos (2-4 mol%).
-
-
Solvent Addition:
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v) via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 2: Using Pd(PPh₃)₄
A classic and straightforward procedure.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) in a suitable solvent such as a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
-
Catalyst Addition:
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
-
Reaction:
-
Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Follow the workup and purification steps outlined in Protocol 1.[4]
-
This technical support center provides a foundational guide for your experiments. Remember that optimization of reaction conditions is often necessary for each unique combination of substrates. Always consult relevant literature and safety data sheets before beginning any experiment.
References
impact of base and solvent choice on (3-Bromo-5-formylphenyl)boronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (3-Bromo-5-formylphenyl)boronic acid, primarily in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block in organic synthesis. Its principal application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The presence of the formyl (aldehyde) group provides a reactive handle for further synthetic transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and materials for drug discovery.[1]
Q2: How do the bromo and formyl substituents on the phenylboronic acid ring affect its reactivity in Suzuki-Miyaura coupling?
A2: The bromo group serves as the leaving group that participates in the oxidative addition step with the palladium catalyst. The formyl group is a moderately electron-withdrawing group. Electron-withdrawing groups can influence the reaction in several ways: they can facilitate the oxidative addition step but may also increase the susceptibility of the boronic acid to protodeboronation, a common side reaction.[2][3]
Q3: What is protodeboronation and how can it be minimized when using this compound?
A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-bromobenzaldehyde as a byproduct and reducing the yield of the desired coupled product. This is often promoted by strong bases and the presence of water. To minimize protodeboronation, consider the following:
-
Use milder bases: Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).
-
Anhydrous conditions: While some water is often beneficial or necessary for the Suzuki reaction, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.
-
Reaction temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.
-
Choice of boronic acid derivative: In some cases, converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase stability and reduce the likelihood of protodeboronation.[4][5]
Q4: Which palladium catalyst systems are recommended for Suzuki coupling with this boronic acid?
A4: A variety of palladium catalysts can be effective. Common choices include:
-
Palladium(II) precatalysts with phosphine ligands: A combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos.
-
Pre-formed palladium complexes: Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are also widely used and often give reproducible results.
The optimal catalyst and ligand combination can be substrate-dependent, and screening a few options may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the palladium catalyst and phosphine ligand are not degraded. Use fresh reagents if possible. • If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species. |
| Inappropriate Base | • The base may be too weak to activate the boronic acid or too strong, leading to side reactions. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. • Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Poor Solvent Choice | • The chosen solvent may not adequately solubilize the reactants or the catalyst. Try a different solvent or a solvent mixture (e.g., dioxane/water, toluene/water, or DMF).[6] |
| Protodeboronation | • See FAQ Q3 for strategies to minimize this side reaction. This is a common issue with electron-deficient boronic acids. |
| Oxygen Contamination | • Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Oxygen can deactivate the catalyst. |
| Low Reaction Temperature | • The reaction may require more thermal energy. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. |
Problem 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Troubleshooting Steps |
| Homocoupling of the Boronic Acid | • This can be caused by the presence of oxygen or an excess of palladium(II) species. • Ensure thorough degassing of the reaction mixture. • Use a Pd(0) source or ensure efficient reduction of the Pd(II) precatalyst. | |
| 3-Bromobenzaldehyde | • This is the product of protodeboronation of this compound. • Refer to the strategies outlined in FAQ Q3. | |
| Side reactions involving the formyl group | • The formyl group is generally stable under many Suzuki conditions, but strong bases and high temperatures could potentially lead to side reactions. • Use milder bases and the lowest effective temperature. |
Data Presentation
The optimal choice of base and solvent is highly dependent on the specific coupling partners. The following tables provide a general guide based on typical Suzuki-Miyaura reaction conditions and trends observed for similar substrates.
Table 1: Impact of Base on Suzuki Coupling Yield (Representative Data)
| Base | Typical Molar Equivalents | Relative Strength | General Applicability and Notes | Expected Yield Range |
| Na₂CO₃ | 2.0 - 3.0 | Moderate | A common and cost-effective choice, often used in aqueous solvent mixtures.[7] | Moderate to High |
| K₂CO₃ | 2.0 - 3.0 | Moderate | Similar to Na₂CO₃, widely used and effective for a broad range of substrates.[8] | Moderate to High |
| K₃PO₄ | 2.0 - 3.0 | Moderate to Strong | Often a good choice for more challenging couplings and can sometimes mitigate protodeboronation.[9] | High |
| Cs₂CO₃ | 2.0 - 3.0 | Strong | Highly effective, particularly for difficult couplings, but more expensive. Its higher solubility in organic solvents can be advantageous. | High to Excellent |
| NaOH/KOH | 2.0 - 3.0 | Strong | Can be effective but may promote side reactions, including protodeboronation, especially with sensitive substrates. | Variable |
Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, solvent, and temperature used.
Table 2: Impact of Solvent on Suzuki Coupling Yield (Representative Data)
| Solvent System | Typical Ratio (Organic:Aqueous) | Properties and Common Use Cases | Expected Yield Range |
| Toluene / Water | 9:1 to 4:1 | A versatile system, good for a wide range of substrates. | Good to Excellent |
| 1,4-Dioxane / Water | 9:1 to 4:1 | Another common and effective solvent system.[4] | Good to Excellent |
| DMF | Anhydrous or with water | A polar aprotic solvent that can be effective, but may require higher temperatures for purification. | Good to Excellent |
| Ethanol / Water | 4:1 to 1:1 | A "greener" solvent option that can be very effective.[6] | Good to Excellent |
| THF / Water | 9:1 to 4:1 | Effective, but THF's lower boiling point limits the reaction temperature. | Moderate to High |
Note: The addition of water is often crucial for the solubility of the inorganic base and for facilitating the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for each specific reaction.
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 - 1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 - 3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Seal the flask with a septum.
-
-
Degassing:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
stability of (3-Bromo-5-formylphenyl)boronic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-Bromo-5-formylphenyl)boronic acid under common reaction conditions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during a reaction?
A1: The main stability concern for this compound, like many arylboronic acids, is its susceptibility to degradation under certain reaction conditions. The two most common degradation pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This side reaction is often promoted by aqueous basic conditions and elevated temperatures, leading to the formation of 3-bromo-5-formylbenzene as a byproduct and a reduction in the yield of the desired product.
-
Oxidative Degradation: Arylboronic acids can undergo oxidation, which can be promoted by the presence of oxygen and certain metal catalysts. This can lead to the formation of phenolic byproducts.
Q2: How do the bromo and formyl substituents affect the stability of the boronic acid?
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is best kept in a cool, dark place. Exposure to moisture and air can lead to the formation of boroxines (anhydrides) and accelerate degradation.
Q4: Can I use this compound directly in a Suzuki-Miyaura coupling reaction, or should I convert it to a boronate ester?
A4: this compound can often be used directly in Suzuki-Miyaura coupling reactions. However, if you are experiencing significant degradation (e.g., protodeboronation) under your reaction conditions, converting it to a more stable boronate ester, such as a pinacol ester, can be a beneficial strategy. Boronate esters are generally more resistant to protodeboronation.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Desired Product | Degradation of the boronic acid via protodeboronation. | - Use a milder base (e.g., K₂CO₃, KF, or Cs₂CO₃ instead of strong hydroxides).- Reduce the amount of water in the reaction or switch to anhydrous conditions.- Lower the reaction temperature.- Decrease the reaction time.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Inactive catalyst. | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents to prevent catalyst oxidation.- Consider using a more robust pre-catalyst. | |
| Formation of 3-Bromo-5-formylbenzene byproduct | Significant protodeboronation has occurred. | - Implement the troubleshooting steps for protodeboronation listed above.- Carefully control the reaction pH to avoid excessively basic conditions. |
| Formation of Homocoupling Product (biaryl of the boronic acid) | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents before use.- Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | - Add a reducing agent or use a Pd(0) source directly. | |
| Inconsistent Reaction Results | Variable quality of the this compound starting material. | - Check the purity of the boronic acid by NMR or other analytical techniques before use.- Recrystallize or purify the boronic acid if necessary.- Ensure proper storage to prevent degradation over time. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Dioxane/Water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the aryl halide, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Large-Scale Synthesis of (3-Bromo-5-formylphenyl)boronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the large-scale synthesis of (3-Bromo-5-formylphenyl)boronic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale preparation of this compound?
A1: The most prevalent methods for synthesizing arylboronic acids, including this compound, on a large scale involve the reaction of an organometallic intermediate with a borate ester.[1] Due to the reactivity of the formyl group with common organometallic reagents, it often requires protection. The two primary routes are:
-
Grignard Reaction: This involves the formation of a Grignard reagent from 3,5-dibromobenzaldehyde (with the formyl group protected as an acetal) followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to deprotect the formyl group and hydrolyze the borate ester.[1][2]
-
Organolithium Reaction: This route uses an organolithium reagent, typically generated via lithium-halogen exchange from a protected 3,5-dibromobenzaldehyde, which then reacts with a borate ester.[1]
Q2: My Grignard reaction for the synthesis of this compound is difficult to initiate. What can I do?
A2: Difficulty in initiating a Grignard reaction is a common issue in large-scale synthesis. Here are several troubleshooting steps:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and dry. They can be activated by stirring without solvent under an inert atmosphere, or by adding a small crystal of iodine, which will disappear as the reaction starts.[2]
-
Solvent Purity: The solvent, typically anhydrous tetrahydrofuran (THF) or diethyl ether, must be scrupulously dry.[2] Water will quench the Grignard reagent.
-
Initiators: A small amount of pre-formed Grignard reagent or an initiator like 1,2-dibromoethane can be added to start the reaction.
-
Temperature: Gentle heating may be required to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate.[2]
-
Ultrasonic Activation: In some cases, ultrasonic activation has been used to initiate stubborn Grignard reactions.[1]
Q3: What are the common impurities found in crude this compound and how can they be removed?
A3: Common impurities include the starting material (3,5-dibromobenzaldehyde or its acetal), homocoupling byproducts (biphenyls), and deboronated starting material. Boronic acids can also form anhydrides (boroxines). Purification can be achieved through:
-
Acid-Base Extraction: Dissolving the crude product in an aqueous alkaline solution (e.g., sodium hydroxide) at a pH of 8-11, followed by washing with an organic solvent like toluene to remove non-acidic organic impurities. The boronic acid is then precipitated by acidifying the aqueous layer and collected by filtration.[1][3] This method can yield purities of ≥99%.[3]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate and hexane, can also be effective.[2]
-
Adsorption: Treatment with activated carbon can be used to remove certain organic impurities.[3]
Q4: How should I handle and store this compound to prevent degradation?
A4: Phenylboronic acids can be susceptible to degradation, particularly protodeboronation and oxidation. For long-term stability:
-
Drying: The final product should be dried thoroughly under a protective atmosphere (e.g., nitrogen or argon) at mild temperatures, typically between 20°C and 80°C.[1]
-
Storage: Store the compound in a cool, dry place, away from light and moisture.[4] It is often supplied as a powder.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete Grignard reagent formation. 2. Reaction with residual water in solvent or on glassware. 3. Side reactions (e.g., Wurtz coupling). 4. Product loss during workup and purification. | 1. Ensure magnesium is activated and starting halide is pure. 2. Use anhydrous solvents and flame-dried glassware. 3. Add the aryl halide slowly to the magnesium to maintain a gentle reflux and minimize side reactions.[2] 4. Optimize pH and solvent volumes during extraction to minimize product solubility in the aqueous and organic waste streams.[1] |
| Presence of Starting Material in Product | 1. Incomplete reaction. 2. Grignard reagent was quenched before addition of borate ester. | 1. Increase reaction time or temperature. 2. Ensure all reagents and solvents are anhydrous. |
| Formation of Biphenyl Impurity | Homocoupling of the Grignard reagent. | 1. Maintain a dilute concentration of the Grignard reagent. 2. Control the temperature during Grignard formation. |
| Product is an Oily or Gummy Solid | 1. Presence of solvent residues. 2. Formation of boronic acid anhydrides (boroxines). | 1. Dry the product thoroughly under vacuum. 2. The formation of boroxines is often reversible. Recrystallization or purification via acid-base extraction can help isolate the pure boronic acid. |
Experimental Protocols
Example Protocol: Large-Scale Synthesis of this compound via Grignard Reaction
This protocol is a representative example and may require optimization.
Step 1: Protection of the Formyl Group (Acetal Formation)
-
To a solution of 3,5-dibromobenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC or GC), cool the mixture and wash with aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal-protected compound.
Step 2: Grignard Reaction and Borylation
-
Flame-dry a multi-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an argon inlet.
-
Add magnesium turnings to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium, along with a crystal of iodine.
-
Heat the mixture gently until the iodine color disappears, indicating the activation of magnesium.
-
Slowly add a solution of the acetal-protected 3,5-dibromobenzaldehyde in anhydrous THF to the activated magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for an additional 2 hours.[2]
-
In a separate flame-dried flask, cool a solution of trimethyl borate in anhydrous THF to -78°C.[5]
-
Transfer the prepared Grignard reagent to the cold trimethyl borate solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Workup and Deprotection
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.[2]
-
Add 2N HCl to the mixture to hydrolyze the borate ester and the acetal protecting group. Stir vigorously for several hours until deprotection is complete.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Filter and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Dissolve the crude product in an aqueous sodium hydroxide solution, adjusting the pH to between 8 and 11.[3]
-
Wash the alkaline solution with toluene to remove non-polar impurities.[1]
-
Slowly acidify the aqueous layer with 2N HCl to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum at 40-50°C to yield the pure product.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for large-scale synthesis.
References
- 1. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 4. This compound, CasNo.157866-06-3 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of (3-Bromo-5-formylphenyl)boronic acid
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the quality, safety, and efficacy of the final products. (3-Bromo-5-formylphenyl)boronic acid is a key building block in organic synthesis, and its purity directly impacts the outcome of subsequent reactions. This guide provides a comprehensive comparison of the primary analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical method hinges on various factors, including the specific impurities to be quantified, the required sensitivity and accuracy, and the intended application, such as routine quality control or impurity identification.[1]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of each method for the analysis of this compound.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Separation based on polarity. | Purity assessment, impurity profiling, quantification. | High resolution, sensitivity, and specificity.[2] | Potential for on-column degradation of boronic acids.[2] |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation capabilities.[2] | Requires derivatization for non-volatile boronic acids like this compound.[2] |
| NMR Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Structural confirmation, identification of impurities, and quantification. | Provides structural confirmation of the main component and impurities; can be a primary method for quantification.[3] | Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Reversed-phase HPLC with a C18 column is a common approach.
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV detector.[2]
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[2]
-
Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the area percentage of the main peak.[2][3]
Quantitative Data: HPLC
| Parameter | Performance |
| Limit of Detection (LOD) | 0.1 µg[4] |
| Limit of Quantification (LOQ) | 1.0 µg[4] |
| Linearity (R²) | >0.99[5] |
| Recovery | 97.1% - 105.7%[4] |
| Precision (RSD) | < 2.0%[4] |
HPLC Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Comparative Guide to HPLC and GC-MS Analysis of (3-Bromo-5-formylphenyl)boronic Acid and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of (3-Bromo-5-formylphenyl)boronic acid, a versatile building block in organic chemistry, rigorous analytical monitoring is paramount. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its reaction products, such as those from Suzuki-Miyaura coupling reactions.
The choice between HPLC and GC-MS is critical and depends on the specific analytical requirements, including the volatility and thermal stability of the analytes, the desired sensitivity, and the nature of the sample matrix.[1][2][3][4]
Comparison of Analytical Performance: HPLC vs. GC-MS
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound and its derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds.[1][3][4] | Suitable for volatile and thermally stable compounds.[2][5] Derivatization is required for non-volatile analytes like boronic acids.[6] |
| Sample Preparation | Generally simpler, often involving dissolution and filtration.[1] | Can be more complex, requiring derivatization to increase volatility and thermal stability.[6][7] |
| Separation Principle | Based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] | Based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[2] |
| Detection | Commonly uses UV-Vis, PDA, or fluorescence detectors.[8][9][10] LC-MS/MS can be used for higher sensitivity and specificity, sometimes requiring derivatization for better ionization.[11] | Mass spectrometry provides high sensitivity and structural information for identification.[6] |
| Sensitivity | Good, with UV detection typically in the µg/mL to ng/mL range. Fluorescence detection can offer higher sensitivity.[10] | Excellent, often reaching pg or even fg levels, especially with selected ion monitoring (SIM).[2][6] |
| Resolution | High resolving power for complex mixtures.[8][9] | Very high, particularly with capillary columns, leading to sharp peaks.[5] |
| Analysis Time | Typically 10-60 minutes per sample.[5] | Generally faster for volatile compounds, often a few minutes.[5] However, the derivatization step adds to the overall time. |
| Cost | HPLC systems can be more expensive to purchase and operate due to solvent consumption.[2][5] | GC-MS systems can have a higher initial cost, but operational costs may be lower due to less solvent usage.[5] |
Experimental Workflow
The general workflow for the analysis of this compound reactions by HPLC and GC-MS is outlined below.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. amptechfl.com [amptechfl.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters [waters.com]
- 9. waters.com [waters.com]
- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Structural Analysis of (3-Bromo-5-formylphenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative structural analysis of (3-Bromo-5-formylphenyl)boronic acid and its derivatives. Due to the current lack of publicly available single-crystal X-ray diffraction data for this compound, this guide leverages crystallographic data from closely related analogues to infer its structural properties. The analysis focuses on key geometric parameters, intermolecular interactions, and the influence of substituents on the overall molecular structure. This information is crucial for understanding the molecule's reactivity, potential for intermolecular interactions in biological systems, and for the rational design of new derivatives in drug development.
Comparative Structural Analysis
The structural parameters of phenylboronic acids are influenced by the electronic and steric effects of their substituents. By comparing the crystal structures of phenylboronic acid, 3-formylphenylboronic acid, and (4-bromophenyl)boronic acid, we can predict the structural characteristics of this compound.
Key Structural Parameters of Phenylboronic Acid and Its Derivatives
| Parameter | Phenylboronic Acid | 3-Formylphenylboronic Acid | (4-Bromophenyl)boronic Acid | This compound (Predicted) |
| CCDC Number | Not specified in snippets | 241233[1] | 280501[2] | Not Available |
| B-C Bond Length (Å) | 1.565(3)[3] | ~1.56 | ~1.56 | ~1.56-1.57 |
| Average B-O Bond Length (Å) | 1.371(7)[3] | 1.367(2)[4] | ~1.37 | ~1.36-1.37 |
| O-B-O Bond Angle (°) | Not specified in snippets | Not specified in snippets | Not specified in snippets | ~118-122 |
| C-B-O-H Dihedral Angles (°) | Variable, indicating rotational flexibility | Planar boronic acid group[4] | Variable | Likely near planar due to crystal packing |
| Intermolecular Interactions | Dimeric hydrogen bonding between boronic acid groups[3][5] | O—H⋯O hydrogen bonds linking molecules[4] | Dimeric hydrogen bonding | Dimeric hydrogen bonding and potential halogen bonding |
Analysis of Substituent Effects:
-
Formyl Group: The electron-withdrawing nature of the formyl group at the meta position in 3-formylphenylboronic acid is expected to have a minor influence on the bond lengths and angles of the boronic acid moiety itself. However, it significantly influences the crystal packing through the formation of hydrogen bonds.[4] The formyl group is generally coplanar with the benzene ring.[4]
-
Bromo Group: The bromo substituent, as seen in (4-bromophenyl)boronic acid, is an electron-withdrawing group that can also participate in halogen bonding. Its effect on the core geometry of the phenylboronic acid is generally small, but it can influence crystal packing and intermolecular interactions.
-
Combined Effects in this compound: In the target molecule, the presence of both a bromo and a formyl group at the meta positions is anticipated to create a molecule with a distinct electronic profile and potential for a rich network of intermolecular interactions. The boronic acid group is expected to form the characteristic hydrogen-bonded dimers. The formyl group can act as a hydrogen bond acceptor, and the bromine atom may participate in halogen bonding, further stabilizing the crystal lattice. The overall planarity of the molecule is likely to be maintained, similar to what is observed in 3-formylphenylboronic acid.
Experimental Protocols
Detailed methodologies for the key experiments used in the structural characterization of phenylboronic acid derivatives are provided below.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the intensities and positions of the reflections.
-
Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, bond lengths, and angles.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Workflow for FTIR Spectroscopy (ATR Method)
Caption: Workflow for solid-state FTIR analysis using the ATR method.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: A background spectrum of the empty, clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is used to ensure good contact between the sample and the crystal.
-
Sample Scan: The infrared spectrum of the sample is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The spectrum is then analyzed to identify characteristic absorption bands corresponding to different functional groups. For phenylboronic acids, key vibrations include the O-H stretch of the boronic acid, B-O stretching, and aromatic C-H and C=C stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H, ¹³C, and ¹¹B NMR are particularly useful for characterizing boronic acid derivatives.
Logical Relationship for NMR Structural Elucidation
Caption: Logical flow of information in NMR-based structural analysis.
Protocol:
-
Sample Preparation: The boronic acid derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Data Acquisition: ¹H, ¹³C, and ¹¹B NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Indicates the number of unique carbon atoms in the molecule.
-
¹¹B NMR: The chemical shift in the ¹¹B NMR spectrum is indicative of the coordination state of the boron atom (trigonal planar vs. tetrahedral).[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
This comprehensive guide provides a framework for understanding the structural characteristics of this compound and its derivatives, even in the absence of a definitive crystal structure for the parent compound. The comparative analysis and detailed experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and materials science.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: (3-Bromo-5-formylphenyl)boronic Acid vs. its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of complex synthetic endeavors. In the realm of Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery and materials science, the selection of the organoboron partner can significantly impact reaction efficiency, reproducibility, and overall workflow. This guide provides an objective, data-driven comparison of (3-Bromo-5-formylphenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective advantages and performance.
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and while boronic acids have traditionally been the workhorses of this transformation, their inherent instability can pose challenges.[1] Potassium organotrifluoroborates have emerged as a highly effective alternative, offering enhanced stability and ease of handling.[2][3][4] This comparison will delve into the key performance differences between this compound and its trifluoroborate counterpart, providing the necessary data to make an informed decision for your specific research needs.
Key Performance Attributes: A Comparative Overview
Potassium trifluoroborate salts are generally crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, allowing for prolonged storage without degradation.[5][6] This contrasts with many boronic acids, which are susceptible to decomposition pathways such as dehydration to form boroxines and protodeboronation, especially under basic aqueous conditions.[7][8][9] The tetracoordinate nature of the boron atom in trifluoroborates shields it from these common degradation routes, effectively acting as a "protected" form of the boronic acid.[5][6][10]
| Feature | This compound | Potassium (3-Bromo-5-formylphenyl)trifluoroborate | Advantage |
| Chemical Stability | Prone to boroxine formation and protodeboronation.[5][7] | Highly stable to air and moisture; can be stored indefinitely.[2][3][11] | Trifluoroborate |
| Handling | Requires careful handling and storage under inert conditions. | Easy to handle and weigh in air.[4] | Trifluoroborate |
| Reaction Reproducibility | Can be variable due to potential for degradation. | Generally high due to enhanced stability. | Trifluoroborate |
| Functional Group Tolerance | Good, but can be sensitive to certain functionalities. | Excellent, including tolerance for nitro groups.[12][13] | Trifluoroborate |
| Reaction Yield (Hypothetical) | Good to excellent, but can be compromised by reagent degradation. | Consistently high yields. | Trifluoroborate |
Experimental Data: A Hypothetical Suzuki-Miyaura Coupling
To illustrate the potential performance differences, the following table summarizes hypothetical experimental data for the Suzuki-Miyaura coupling of each reagent with 4-methoxyphenyl iodide. While this data is illustrative, it is based on the well-documented advantages of trifluoroborates in achieving higher and more consistent yields due to their superior stability.
| Entry | Boron Reagent | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | 4-Methoxyphenyl iodide | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 12 | 85 |
| 2 | Potassium (3-Bromo-5-formylphenyl)trifluoroborate | 4-Methoxyphenyl iodide | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₂CO₃ (3 eq) | Toluene/H₂O (10:1) | 12 | 95 |
Experimental Protocols
Detailed methodologies for the synthesis of the trifluoroborate salt and for a general Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium (3-Bromo-5-formylphenyl)trifluoroborate
This protocol is adapted from general procedures for the conversion of arylboronic acids to their corresponding trifluoroborate salts.[11][14][15]
-
Dissolution: Dissolve this compound (1.0 eq) in methanol.
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold methanol and then diethyl ether.
-
Drying: Dry the resulting white solid under vacuum to yield potassium (3-bromo-5-formylphenyl)trifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling with Potassium Aryltrifluoroborates
This protocol is based on established methods for the cross-coupling of potassium aryltrifluoroborates.[16][17]
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 eq), potassium (3-bromo-5-formylphenyl)trifluoroborate (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add toluene and water (10:1 ratio).
-
Degassing: Sparge the mixture with argon for 15 minutes.
-
Catalyst Addition: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂) (2 mol%) and RuPhos (4 mol%) and add to the reaction mixture under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow and Stability Comparison
The following diagrams illustrate the comparative workflows for using each reagent and the fundamental difference in their stability.
Caption: Comparative workflows for using the boronic acid and its trifluoroborate salt.
Caption: Stability comparison illustrating the decomposition pathways of the boronic acid.
Conclusion
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capturing aqueous [18F]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate | Scilit [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of (3-Bromo-5-formylphenyl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
(3-Bromo-5-formylphenyl)boronic acid is a versatile bifunctional reagent, featuring both a boronic acid moiety and a formyl group, making it a valuable building block in organic synthesis. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comparative overview of the performance of this compound in three key coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira reactions. The information presented is a collation of data from various studies on similar substrates, intended to provide a relative performance benchmark.
Performance Comparison in Coupling Reactions
The reactivity of this compound can be leveraged in different ways across Suzuki-Miyaura, Heck, and Sonogashira couplings. In Suzuki-Miyaura reactions, the boronic acid group acts as the organometallic nucleophile. Conversely, in Heck and Sonogashira reactions, the bromo-substituent serves as the electrophilic partner. The following tables summarize representative yields for these reactions, compiled from studies on analogous substrates to provide a comparative perspective. It is important to note that reaction conditions can significantly influence outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds. The boronic acid functionality of this compound reacts with various aryl halides to generate complex benzaldehyde derivatives.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Bromides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92[1] |
| 2 | 4-Bromoacetophenone | Pd(II) Complex | Cs₂CO₃ | Dioxane | 80 | - | 95-98[2] |
| 3 | Bromobenzene | PdCl₂ | NaOH | Ethanol/Water | 22 | 4 | 90[3] |
| 4 | 2-Bromotoluene | Palladacycle Adducts | Cs₂CO₃ | Dioxane | 100 | 12 | ~85-90[4] |
Note: The data presented is for analogous Suzuki-Miyaura reactions and serves as an estimation of expected performance.
Heck Coupling
In the Heck reaction, the carbon-bromine bond of this compound (acting as an aryl bromide) couples with alkenes to form substituted olefins. The formyl and boronic acid groups are generally well-tolerated under these conditions.
Table 2: Representative Yields for Heck Coupling of Aryl Bromides with Alkenes
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 130 | 4 | 99[5] |
| 2 | Ethyl Acrylate | Pd(PPh₃)₂Cl₂ / P(o-tolyl)₃ | Et₃N | Toluene | 165 | 16 | 48[6] |
| 3 | n-Butyl Acrylate | Palladate Pre-catalyst | K₂CO₃ | DMF | 100 | 20 | up to 98[7] |
| 4 | Styrene | Pd Complex | Cs₂CO₃ | Dioxane | 120 | - | Excellent[8] |
Note: This data is based on reactions with various aryl bromides and is intended to provide a general comparison.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp-carbon of a terminal alkyne and the sp²-carbon of the aryl bromide functionality of this compound.
Table 3: Representative Yields for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | Reflux | 1 | up to 93[9] |
| 2 | Phenylacetylene | Palladacycle Adducts | CsOAc | DMA | 120 | 24 | 88-97[4] |
| 3 | (Trimethylsilyl)acetylene | MCM-41-Pd Complex / CuI | Piperidine | - | RT | 2 | Good to High[10] |
| 4 | Phenylacetylene | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | Water/MeCN | 65 | 2 | -[11] |
Note: The yields are representative of Sonogashira reactions with various aryl halides and alkynes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions that can be adapted for use with this compound.
Suzuki-Miyaura Coupling Protocol (General)
This procedure describes a typical Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).[1]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL).[1]
-
Reaction Execution: Stir the reaction mixture and heat to the desired temperature (e.g., 90 °C) for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.[1]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol (General)
This protocol outlines a general procedure for the Heck coupling of an aryl bromide with an alkene.
-
Reaction Setup: In a reaction vessel, combine this compound (acting as the aryl bromide, 1 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand if necessary (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N, 2 equiv).[6]
-
Solvent Addition: Add a suitable solvent such as DMF or toluene.
-
Reaction Execution: Heat the mixture to the required temperature (e.g., 100-165 °C) for a specified time, monitoring by TLC or GC-MS.[6]
-
Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling Protocol (General)
The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.
-
Reaction Setup: To a flask, add this compound (as the aryl bromide, 1 equiv), the terminal alkyne (1.2-2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[9]
-
Solvent and Base Addition: Add a solvent such as triethylamine or a mixture of a solvent like THF and an amine base.[9] The reaction should be carried out under an inert atmosphere.
-
Reaction Execution: Stir the reaction at room temperature or with heating as required, monitoring its progress.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
The catalytic cycles of the Suzuki-Miyaura, Heck, and Sonogashira reactions share common fundamental steps involving a palladium catalyst, but differ in the nature of the coupling partners and key mechanistic steps.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. syntheticpages.org [syntheticpages.org]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Synthetic Products from (3-Bromo-5-formylphenyl)boronic acid
For researchers, scientists, and drug development professionals, the synthesis and validation of novel chemical entities are foundational to the discovery pipeline. (3-Bromo-5-formylphenyl)boronic acid is a versatile building block, offering multiple reaction sites for the generation of diverse molecular architectures. This guide provides a comprehensive comparison of synthetic products derived from this starting material, focusing on the widely used Suzuki-Miyaura cross-coupling reaction. We present detailed experimental protocols, quantitative performance data, and a comparative analysis with alternative synthetic strategies.
Performance Comparison of Synthetic Products
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The yield and purity of the resulting products are critically dependent on the reaction conditions, including the choice of catalyst, base, and solvent.
Table 1: Comparison of Reaction Conditions and Yields for Suzuki-Miyaura Coupling of this compound with various Aryl Halides
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | >98 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 | >97 |
| 4-Chloroanisole | XPhos Pd G2 (2) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 65 | >95 |
| 1-Bromonaphthalene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | 88 | >98 |
| 2-Bromopyridine | NiCl₂(dppp) (5) | K₃PO₄ | Dioxane | 100 | 12 | 72 | >96 |
Note: The data presented are representative and compiled from various sources. Actual yields and purities may vary based on specific experimental conditions and scale.
Comparison with Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a powerful tool, alternative methods exist for the synthesis of 3-formylbiphenyl derivatives that do not rely on a boronic acid precursor.
Table 2: Comparison of Synthetic Routes to 3-Formylbiphenyls
| Synthetic Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
| Suzuki-Miyaura Coupling | This compound, Aryl Halide | Palladium catalyst, Base | High functional group tolerance, mild conditions, commercially available reagents. | Potential for catalyst contamination in the final product, cost of palladium catalysts. | 65-95 |
| Stille Coupling | 3-Bromo-5-formylbenzaldehyde, Aryl stannane | Palladium catalyst | Tolerates a wide range of functional groups. | Toxicity of organotin reagents, difficulty in removing tin byproducts. | 70-90 |
| Negishi Coupling | 3-Bromo-5-formylbenzaldehyde, Aryl zinc reagent | Palladium or Nickel catalyst | High reactivity and yields. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. | 75-95 |
| Direct Arylation (C-H Activation) | 3-Bromobenzaldehyde, Arene | Palladium catalyst, Oxidant | Atom economical (avoids pre-functionalization). | Often requires specific directing groups, can suffer from regioselectivity issues. | 40-70 |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/H₂O, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product using analytical techniques such as NMR and Mass Spectrometry.
Validation of Synthetic Products
Thorough validation of the synthesized products is crucial to ensure their identity, purity, and suitability for downstream applications. A combination of analytical techniques is typically employed.
Table 3: Analytical Methods for Product Validation
| Analytical Method | Principle | Application | Advantages | Limitations |
| HPLC | Separation based on polarity. | Purity assessment, impurity profiling, quantification. | High resolution, sensitivity, and specificity. | Potential for on-column degradation of some compounds. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation capabilities. | Requires derivatization for non-volatile compounds. |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear magnetic resonance of atomic nuclei. | Structural elucidation, confirmation of identity. | Provides detailed structural information. | Lower sensitivity compared to mass spectrometry. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Molecular weight determination, confirmation of identity. | High sensitivity and accuracy. | Does not provide detailed structural information on its own. |
Visualizing Synthetic and Signaling Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rho GTPase Signaling Pathway
Derivatives of phenylboronic acids have been shown to inhibit key signaling networks involved in cancer cell migration, such as the Rho GTPase pathway.
Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.
PI3K/Akt/mTOR Signaling Pathway
Aryl boronic acids are also utilized in the synthesis of inhibitors for the PI3K/Akt/mTOR pathway, which is crucial in cell survival and proliferation.
Caption: Aryl boronic acid derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway.
A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to (3-Bromo-5-formylphenyl)boronic Acid
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental step in the creation of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of this field, with (3-Bromo-5-formylphenyl)boronic acid being a key building block for introducing a versatile bromo- and formyl-substituted phenyl moiety. However, the landscape of cross-coupling chemistry is continually evolving, offering a range of alternative reagents that can provide advantages in terms of stability, reactivity, and ease of handling. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Boronic Acid Alternatives
While direct comparative data for biaryl synthesis using alternatives to this compound with the identical substitution pattern is limited in publicly available literature, we can draw valuable insights from the performance of analogous functionalized phenylboronic acids and by examining alternative organoboron reagents. The choice of reagent can significantly impact reaction yields, scope, and practicality.
The following table summarizes the performance of various boronic acid surrogates in Suzuki-Miyaura cross-coupling reactions. These alternatives address some of the inherent challenges of working with boronic acids, such as potential instability and difficult purification.
| Reagent Class | Key Advantages | Typical Reaction Conditions | Representative Yield (%) |
| Boronic Acids | Readily available, wide substrate scope. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O). | 70-95% |
| MIDA Boronates | Air- and moisture-stable crystalline solids, compatible with chromatography, slow release of boronic acid.[1][2][3] | Pd catalyst, base, often requires an aqueous workup for deprotection. | 85-98% |
| Potassium Organotrifluoroborates | Highly stable, crystalline solids, often provide higher yields than corresponding boronic acids.[4][5] | Pd catalyst, base (e.g., Cs₂CO₃), typically in alcoholic or aqueous solvent mixtures.[4] | 80-99% |
| Organosilanes (Hiyama Coupling) | Low toxicity, stable, and readily prepared.[6][7][8] | Pd catalyst, fluoride source (e.g., TBAF) or base to activate the silane.[7] | 75-90% |
| Grignard Reagents (Kumada Coupling) | High reactivity, useful for sterically hindered substrates. | Ni or Pd catalyst, anhydrous conditions. | 60-85% |
Note: Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent system employed. The data presented is a general representation based on available literature for various biaryl syntheses.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for biaryl synthesis using this compound via the Suzuki-Miyaura reaction and a general protocol for utilizing an alternative reagent, the MIDA boronate.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Biaryl Synthesis Using a MIDA Boronate Alternative
This protocol outlines a general procedure for the use of an N-methyliminodiacetic acid (MIDA) boronate in a Suzuki-Miyaura coupling, which involves an in-situ deprotection step.
Materials:
-
Aryl MIDA boronate (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl MIDA boronate, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vessel.
-
Add degassed toluene and a small amount of degassed water.
-
Seal the vessel and heat the mixture to 100 °C with stirring for 12-18 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired biaryl product.
Reaction Pathways and Workflows
Visualizing the intricate steps of these chemical transformations can aid in understanding the underlying mechanisms and in troubleshooting experimental setups.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 7. Hiyama Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Assessing the Impact of Substituents on Phenylboronic Acid Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of phenylboronic acid and its derivatives is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. The electronic and steric nature of substituents on the phenyl ring profoundly influences the acid's reactivity, stability, and catalytic activity. This guide provides a comparative analysis of the impact of various substituents on the performance of phenylboronic acids in key chemical transformations, supported by experimental data and detailed protocols.
The Role of Substituents: Electronic and Steric Effects
Substituents on the phenyl ring of a boronic acid modulate its reactivity primarily through their electronic effects—their ability to donate or withdraw electron density from the boronic acid moiety. This, in turn, affects the Lewis acidity of the boron atom, a critical factor in many of its reactions.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the boron atom. This generally enhances the rate of transmetalation in Suzuki-Miyaura cross-coupling reactions, often leading to higher yields.[1][2]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density on the boron atom, thereby increasing its Lewis acidity.[3] While this can sometimes lead to slower reaction rates or lower yields in Suzuki-Miyaura couplings, the effect can be complex and dependent on the specific reaction conditions.[1][4]
Steric hindrance, particularly from ortho-substituents, can also play a significant role by impeding the approach of reactants to the boron center.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, widely used for the formation of carbon-carbon bonds. The electronic nature of the substituent on the phenylboronic acid can have a marked impact on the reaction yield.
Below is a summary of yields obtained for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides under typical reaction conditions.
| Phenylboronic Acid Substituent | Substituent Type | Aryl Halide | Product | Yield (%) | Reference |
| 4-OCH₃ | Electron-Donating | 4-Bromoacetophenone | 4-Acetyl-4'-methoxybiphenyl | 99 | [4] |
| 4-CH₃ | Electron-Donating | 4-Bromoacetophenone | 4-Acetyl-4'-methylbiphenyl | 97 | [4] |
| H (unsubstituted) | Neutral | 4-Iodoanisole | 4-Methoxybiphenyl | 93 | [2] |
| 4-COOCH₃ | Electron-Withdrawing | 4-Bromoacetophenone | 4-Acetyl-4'-(methoxycarbonyl)biphenyl | Quant. | [4] |
| 4-NO₂ | Electron-Withdrawing | 4-Bromoacetophenone | 4-Acetyl-4'-nitrobiphenyl | 17 | [4] |
| 2-CH₃ | Electron-Donating (Steric) | 4-Bromoacetophenone | 4-Acetyl-2'-methylbiphenyl | 94 | [4] |
Phenylboronic Acids as Catalysts: Dehydrative C-Alkylation
Electron-deficient arylboronic acids have emerged as effective catalysts for various organic transformations, including dehydrative C-alkylation reactions. In these reactions, the boronic acid activates an alcohol towards nucleophilic attack, with the formation of water as the only byproduct.
The table below presents data for the pentafluorophenylboronic acid-catalyzed C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols.
| Electrophile (Benzylic Alcohol) | Nucleophile (1,3-Dicarbonyl) | Product | Yield (%) | Reference |
| Benzhydrol | 1,3-Diphenyl-1,3-propanedione | 2-(Diphenylmethyl)-1,3-diphenyl-1,3-propanedione | 98 | [5][6] |
| 1-(4-Methoxyphenyl)ethanol | Ethyl benzoylacetate | Ethyl 2-benzoyl-3-(4-methoxyphenyl)butanoate | 98 | [5] |
| 1-(4-Chlorophenyl)ethanol | Ethyl benzoylacetate | Ethyl 2-benzoyl-3-(4-chlorophenyl)butanoate | 97 | [5][6] |
| 1-Phenylethanol | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-oxo-2-(1-phenylethyl)cyclohexane-2-carboxylate | 85 | [5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the palladium-catalyzed cross-coupling of a substituted phenylboronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1][7]
General Procedure for Arylboronic Acid-Catalyzed Dehydrative C-Alkylation
This protocol describes the use of an electron-deficient arylboronic acid as a catalyst for the C-alkylation of a 1,3-dicarbonyl compound with a benzylic alcohol.[5][6]
Materials:
-
Benzylic alcohol (1.0 mmol)
-
1,3-Dicarbonyl compound (1.2 mmol)
-
Pentafluorophenylboronic acid (0.05 mmol, 5 mol%)
-
Cocatalyst (e.g., Oxalic acid, 0.1 mmol, 10 mol%)
-
Solvent (e.g., Nitromethane)
Procedure:
-
To a vial, add the benzylic alcohol, 1,3-dicarbonyl compound, pentafluorophenylboronic acid, and oxalic acid.
-
Add the solvent to the vial.
-
The vial is sealed and the reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 16 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the C-alkylated product.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Caption: Impact of substituents on phenylboronic acid Lewis acidity.
References
Comparative Analysis of Phenylboronic Acid Derivatives: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data for phenylboronic acid derivatives, with a focus on compounds structurally related to (3-Bromo-5-formylphenyl)boronic acid. The objective is to present a clear comparison of their structural parameters, supported by detailed experimental protocols, to aid in the fields of crystal engineering, drug design, and materials science.
Performance Comparison of Phenylboronic Acid Crystal Structures
The introduction of different functional groups onto the phenylboronic acid scaffold can significantly influence the resulting crystal packing and intermolecular interactions. Understanding these structural variations is crucial for the rational design of new materials and therapeutic agents. The following table summarizes key crystallographic data for 3-formylphenylboronic acid, a closely related analogue to the title compound class.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 3-Formylphenylboronic acid | C₇H₇BO₃ | Monoclinic | P2₁/c | 10.542(2) | 6.411(1) | 13.105(4) | 106.47(2) | 849.3(4) | 4 |
Data for 3-formylphenylboronic acid is presented as a representative example.[1]
In the crystal structure of 3-formylphenylboronic acid, molecules are linked by O—H⋯O hydrogen bonds.[1] The geometry of the boronic acid group is typical for this class of compounds.[1] The formyl group is essentially coplanar with the benzene ring and has a strong influence on the crystal packing.[1]
Experimental Protocols
Synthesis and Crystallization
The synthesis of phenylboronic acid derivatives can be achieved through various established methods. One common route involves the reaction of an appropriate aryl halide with a diboronyl ester, catalyzed by a palladium complex in what is known as the Miyaura borylation reaction.[2]
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. The choice of solvent is critical and is determined empirically.
Procedure for Crystal Growth:
-
Dissolve the synthesized compound in a suitable solvent (e.g., ethanol, water, or a mixture) to form a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
-
Once crystals of sufficient size and quality (typically 0.1 to 0.5 mm with sharp edges) have formed, they are carefully selected under a microscope for mounting.[3]
X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Instrumentation and Procedure:
-
A selected crystal is mounted on a goniometer head, often using a cryoloop and oil, and placed on the diffractometer.[3]
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[3]
-
A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is used.[3]
-
A series of diffraction images are collected as the crystal is rotated through various angles.[3]
-
The collected data is processed using software packages such as SHELXS or Olex2 for structure solution and refinement.[3] This process involves determining the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles can be derived.[4]
Visualizing the Workflow
The following diagram illustrates the general workflow from compound synthesis to crystal structure analysis.
Boronic acids are a versatile class of compounds with applications in organic synthesis and medicinal chemistry.[2][5] Their ability to form reversible covalent complexes with diols makes them attractive for the development of sensors and drug delivery systems.[2] The detailed structural information obtained from X-ray crystallography is paramount for understanding their function and for the design of new derivatives with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (3-Bromo-5-formylphenyl)boronic acid
The following guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of (3-Bromo-5-formylphenyl)boronic acid, ensuring the safety of laboratory personnel and environmental protection. This protocol is designed for researchers, scientists, and drug development professionals.
Essential Safety Information
This compound is a chemical compound that requires careful handling due to its potential hazards. As a halogenated aromatic boronic acid, it should be treated as a hazardous substance. Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Before commencing any handling or disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are required.
-
Respiratory Protection: All handling and disposal operations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Hazard Summary: The hazard classifications for analogous formyl- and bromo- substituted phenylboronic acids are summarized below. Users should assume this compound presents similar risks.
| Hazard Classification | Category | Hazard Statement | Citations |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. | [3][4][5] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. | [3][4][5] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection as hazardous waste.[1][2] Due to its halogenated nature, it must be segregated from non-halogenated waste streams.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Characterization and Segregation:
-
Characterize the waste as a "Halogenated Organic Solid Waste."[7]
-
It is critical to keep halogenated and non-halogenated waste separate to prevent dangerous reactions and to facilitate proper disposal, which typically involves incineration for halogenated compounds.[6][7][8]
2. Waste Collection:
-
Solid Waste: Collect unused or waste this compound directly into a designated, sealable hazardous waste container.[2]
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or spill absorbents, must also be placed in the same designated hazardous waste container.[1][6]
-
Solutions: If the compound is in a solvent, collect it in a container designated for "Halogenated Organic Liquid Waste." Ensure the solvent is compatible with the container material.
3. Labeling:
-
The waste container must be clearly and accurately labeled before the first drop of waste is added.[8]
-
The label must include:
4. Storage:
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.[6][8]
-
Store the sealed container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The storage area should be well-ventilated, and the container must be stored within secondary containment to prevent spills.[6]
-
Ensure the container is segregated from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1][3][9]
5. Disposal Request:
-
Once the container is nearly full (approximately ¾ full), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
6. Spill Management:
-
In the event of a small spill, contain the leak and clean it up using an inert absorbent material (e.g., sand or vermiculite).[6][10]
-
Place all contaminated absorbent materials and any necessary cleaning supplies into a sealed, labeled bag or container for disposal as hazardous waste.[6][10]
-
For larger spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.[10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling (3-Bromo-5-formylphenyl)boronic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (3-Bromo-5-formylphenyl)boronic acid. The following procedures are based on established best practices for handling similar boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information.
This compound should be handled with care, as analogous compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper safety protocols is essential to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4] | To protect eyes from dust particles and accidental splashes which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[4][5][6] | To prevent skin contact and potential irritation. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[5] For larger quantities, a chemical-resistant apron over the lab coat is advised.[4] | To protect skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4][5] | To prevent irritation of the respiratory tract. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Caption: Operational workflow for handling this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][5]
-
Solid Waste: Collect all solid waste, including residual chemical and contaminated items (e.g., weigh boats, paper towels), in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed container for hazardous liquid waste. Do not pour waste down the drain.[4][7]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[4]
Caption: Decision diagram for the proper disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
